5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVZHZIUJGIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585675 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406923-64-6 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Activity of Fluorinated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of fluorine atoms into the THIQ framework has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity, and alter receptor selectivity, making fluorinated THIQs highly attractive candidates for drug discovery programs targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of fluorinated tetrahydroisoquinolines, with a focus on their anticancer, neuroprotective, and antiviral properties, as well as their interactions with dopamine receptors. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers in this field.
Anticancer Activity
Fluorinated tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of fluorine can enhance the potency and selectivity of these compounds.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected fluorinated tetrahydroisoquinoline derivatives.
| Compound ID | Structure/Description | Cell Line | Assay Type | IC50 (µM) | Reference |
| GM-3-18 | THIQ derivative with a 4-chlorophenyl group | HCT116 | KRas Inhibition | 0.9 - 10.7 | [1] |
| GM-3-143 | THIQ derivative with a 4-trifluoromethylphenyl group | Colon Cancer Cell Lines | KRas Inhibition | Not specified, but significant | [1] |
| 20d | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Antiproliferative | Micromolar concentrations | [2] |
| Compound 2 | Tetrahydroquinoline derivative | MCF-7 | Antiproliferative | 50 | [3] |
| Compound 2 | Tetrahydroquinoline derivative | MDA-MB-231 | Antiproliferative | 25 | [3] |
Signaling Pathways in Anticancer Activity
One of the key mechanisms through which fluorinated tetrahydroquinolines exert their anticancer effects is the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. For instance, compound 20d , a fluorinated tetrahydroquinolinone derivative, has been shown to induce autophagy in HCT-116 colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway[2].
PI3K/AKT/mTOR signaling pathway and the inhibitory action of a fluorinated THIQ.
Experimental Protocols: Anticancer Assays
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content[4][5].
-
Cell Plating: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours[6].
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours)[6].
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour[4][6].
-
Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid[4][5]. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes[4][5].
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[4].
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[5].
-
Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader[5]. The optical density is proportional to the number of cells.
Dopamine Receptor Modulation
Fluorinated THIQs have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for the treatment of neurological and psychiatric disorders. Fluorine substitution can significantly impact the affinity and selectivity of these compounds.
Quantitative Data for Dopamine Receptor Binding
The following table presents the binding affinities of representative fluorinated THIQ derivatives for dopamine receptors.
| Compound ID | Description | Receptor | Assay Type | Ki (nM) | pKi | Selectivity (D2/D3) | Reference |
| Compound 31 | THIQ with a 7-CF3SO2O- substituent | D3 | Radioligand Binding | - | 8.4 | 150-fold over D2 | [7] |
| Compound 4h | 4-Fluorophenyl analogue | D3 | Radioligand Binding | 4.4 | - | High | [8] |
| Compound 4h | 4-Fluorophenyl analogue | D2 | Radioligand Binding | >1000 | - | - | [8] |
Experimental Protocols: Dopamine Receptor Binding Assay
Radioligand Binding Assay for D2/D3 Receptors
This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor[9][10].
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human recombinant dopamine D2 or D3 receptors, or from receptor-rich tissue like the corpus striatum[9]. Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) and pellet the membranes by high-speed centrifugation (e.g., 20,000 x g at 4°C)[9].
-
Assay Setup: In a 96-well plate, combine the membrane preparation (3-20 µg protein for cells), the radioligand (e.g., [3H]-spiperone at a concentration of 2-3 times its Kd), and various concentrations of the unlabeled test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)[9][11].
-
Non-specific Binding: To determine non-specific binding, include wells containing a high concentration of a known D2/D3 antagonist (e.g., 2 µM (+)-butaclamol or haloperidol)[9][11].
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium[9][11].
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand[9].
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand[9].
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter[9].
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[12].
Antiviral Activity
Recent studies have highlighted the potential of fluorinated tetrahydroisoquinolines as antiviral agents, particularly against coronaviruses like SARS-CoV-2.
Quantitative Data for Antiviral Activity
The following table summarizes the in vitro antiviral activity of novel THIQ derivatives against SARS-CoV-2.
| Compound ID | Description | Virus | Cell Line | EC50 (µM) | SI | Reference |
| trans-1 | tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate | SARS-CoV-2 | Vero E6 | 3.15 | >63.49 | [13] |
| trans-1 | (Same as above) | SARS-CoV-2 (Delta) | Calu-3 | 2.78 | >71.94 | [13] |
| trans-2 | rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one | SARS-CoV-2 | Vero E6 | 12.02 | 5.64 | [13] |
Experimental Protocols: Antiviral Assays
Cytopathic Effect (CPE) Reduction Assay for SARS-CoV-2
This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect)[7].
-
Cell Plating: Seed host cells (e.g., Vero E6) in a 384-well plate at a density of approximately 4000 cells/well[7].
-
Compound Addition: Pre-dispense serial dilutions of the test compounds into the assay plates[7].
-
Infection: Inoculate the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002[7].
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator[7].
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP content as an indicator of viable cells. Luminescence is read on a plate reader[7].
-
Data Analysis: Normalize the data to controls (uninfected cells and virus-infected cells without compound). The EC50 is the compound concentration that results in a 50% reduction of the viral cytopathic effect.
Synthesis of Fluorinated Tetrahydroisoquinolines
The synthesis of fluorinated THIQs can be achieved through various established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common. The incorporation of fluorine can be accomplished by using fluorinated starting materials.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel fluorinated THIQs.
General workflow for the discovery of fluorinated THIQ drug candidates.
Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
The following is an example protocol for the synthesis of an 8-fluoro-THIQ derivative, adapted from the literature[14].
-
Bischler-Napieralski Cyclization: A solution of N-[2-(2-fluorophenyl)ethyl]acetamide in toluene is treated with phosphorus pentoxide and phosphorus oxychloride. The mixture is heated at 120°C for 5 hours to yield 8-fluoro-3,4-dihydroisoquinoline.
-
Reduction to THIQ: The resulting dihydroisoquinoline is dissolved in ethanol, and sodium borohydride is added at room temperature. The reaction is stirred for 1 hour to afford 8-fluoro-1,2,3,4-tetrahydroisoquinoline[14].
-
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR and mass spectrometry.
Conclusion
Fluorinated tetrahydroisoquinolines represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine has been shown to enhance their properties as anticancer agents, dopamine receptor modulators, and antiviral compounds. This guide provides a foundational resource for researchers in drug discovery, offering a compilation of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved. Further exploration of the structure-activity relationships and mechanisms of action of this versatile scaffold will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Elusive Mechanism of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Review of Related Fluorinated Analogs
Disclaimer: As of late 2025, specific research detailing the mechanism of action, molecular targets, and signaling pathways of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline is not available in the public domain. This technical guide, therefore, summarizes the known biological activities and mechanisms of action for the broader class of fluorinated 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein is based on studies of structurally related compounds and should be interpreted with the understanding that the precise pharmacological profile of the 5-fluoro isomer may differ.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] The introduction of a fluorine atom to the THIQ core can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Overview of Biological Activities of Fluorinated THIQ Analogs
Derivatives of the THIQ nucleus have been investigated for a multitude of therapeutic applications, including but not limited to:
-
Central Nervous System (CNS) Disorders: Many THIQ analogs exhibit activity at various CNS receptors, including dopamine and serotonin receptors.[5][6][7]
-
Anticancer Activity: The THIQ scaffold has been explored for the development of novel anticancer agents.[8]
-
Antimicrobial Properties: Certain THIQ derivatives have demonstrated antibacterial and other antimicrobial effects.[1][3]
Potential Mechanisms of Action Based on Related Compounds
Given the lack of specific data for this compound, we extrapolate potential mechanisms of action from studies on other fluorinated and non-fluorinated THIQ analogs.
Interaction with Dopamine Receptors
Several THIQ derivatives have been identified as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5][7][9] The nature of their interaction can range from agonism to antagonism, depending on the substitution pattern on the THIQ core and appended functional groups.
A hypothetical signaling pathway for a THIQ analog acting as a dopamine D2 receptor antagonist is depicted below. Antagonism of D2 receptors typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by preventing the inhibition of adenylyl cyclase.
Interaction with Serotonin Receptors
N-substituted THIQ derivatives have been synthesized and evaluated as ligands for 5-HT1A receptors, with some compounds acting as agonists or partial agonists.[6] The interaction with serotonin receptors suggests potential applications in treating anxiety and depression.
Quantitative Data from Related Fluorinated THIQ Analogs
While no quantitative data for this compound is available, the following table summarizes binding affinities for a related fluorinated compound, a 4-fluorophenyl arylamide derivative of a THIQ analog (Compound 5a from a study), at various receptors. This data is provided for illustrative purposes to demonstrate the type of quantitative information that is crucial for understanding the mechanism of action.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 5a | D1R | >10,000 | [5] |
| (4-fluorophenyl arylamide THIQ analog) | D2R | >10,000 | [5] |
| D3R | >10,000 | [5] | |
| D4R | >10,000 | [5] | |
| D5R | >10,000 | [5] | |
| 5-HT1AR | >10,000 | [5] | |
| 5-HT2AR | >10,000 | [5] | |
| σ1R | >10,000 | [5] | |
| σ2R | >10,000 | [5] |
Table 1: Binding affinities of a representative fluorinated THIQ analog. Note that this specific analog showed no significant affinity for the tested receptors, highlighting the high degree of structural specificity in receptor binding.
Experimental Protocols
To characterize the mechanism of action of a novel compound like this compound, a series of standard experimental protocols would be employed.
Radioligand Binding Assays
This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lines engineered to express the receptor or from tissue homogenates.
-
Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are necessary to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The specific assay depends on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs), this could involve measuring changes in second messengers like cAMP or intracellular calcium.
Conclusion and Future Directions
The therapeutic potential of the 1,2,3,4-tetrahydroisoquinoline scaffold is well-documented, and fluorination is a common strategy to enhance the drug-like properties of lead compounds. While the specific mechanism of action for this compound remains to be elucidated, the existing literature on related analogs suggests that it is likely to interact with CNS receptors, such as dopamine and serotonin receptors.
Future research should focus on the synthesis and in-depth pharmacological characterization of this compound. This would involve a comprehensive screening against a panel of receptors, enzymes, and ion channels to identify its primary molecular targets. Subsequent studies should then delineate the downstream signaling pathways modulated by this compound and evaluate its efficacy and safety in preclinical models. Such a systematic approach will be crucial to unlocking the potential therapeutic applications of this and other novel fluorinated THIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
Spectroscopic Data for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of specific experimental data for this particular fluorinated isomer, this document presents a comprehensive analysis of the spectroscopic data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, as a foundational reference. The influence of the fluorine substituent at the 5-position on the various spectra is then discussed based on established principles of spectroscopy.
Introduction
This compound is a fluorinated derivative of the tetrahydroisoquinoline scaffold, a core structure found in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore crucial for the identification, purity assessment, and structural elucidation of this compound in research and development settings. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, referencing the well-documented data of its parent compound.
Spectroscopic Data Summary
The following tables summarize the experimental spectroscopic data for the parent compound, 1,2,3,4-tetrahydroisoquinoline. These values serve as a baseline for predicting the spectra of the 5-fluoro derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 1,2,3,4-Tetrahydroisoquinoline [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.11 - 7.08 | m | Aromatic H |
| 7.04 | m | Aromatic H |
| 6.95 | m | Aromatic H |
| 3.94 | s | H-1 |
| 3.06 | t | H-3 |
| 2.73 | t | H-4 |
| 2.21 | s (broad) | NH |
Solvent: CDCl₃ Frequency: 400 MHz
Table 2: ¹³C NMR Data for 1,2,3,4-Tetrahydroisoquinoline [2]
| Chemical Shift (ppm) | Assignment |
| 134.5 | C-4a |
| 133.8 | C-8a |
| 129.3 | Aromatic CH |
| 126.5 | Aromatic CH |
| 126.1 | Aromatic CH |
| 125.7 | Aromatic CH |
| 47.4 | C-1 |
| 43.3 | C-3 |
| 29.2 | C-4 |
Solvent: CDCl₃ Frequency: 100.6 MHz
Expected Influence of 5-Fluoro Substitution on NMR Spectra:
-
¹H NMR: The introduction of a fluorine atom at the C-5 position is expected to introduce ¹H-¹⁹F and long-range ¹H-¹⁹F couplings, leading to more complex splitting patterns for the aromatic protons, particularly H-6 and H-8. The chemical shifts of the aromatic protons will also be affected by the electron-withdrawing nature of fluorine. The signals for the aliphatic protons (H-1, H-3, and H-4) are expected to be less affected, though minor shifts may be observed.
-
¹³C NMR: The most significant effect will be observed for the carbon atoms in the aromatic ring. The C-5 signal will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant. The chemical shifts of the other aromatic carbons (C-4a, C-6, C-7, C-8, and C-8a) will also be shifted and may exhibit smaller, long-range ¹³C-¹⁹F couplings.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 1,2,3,4-Tetrahydroisoquinoline [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H Stretch |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 2920 - 2840 | Strong | Aliphatic C-H Stretch |
| 1600 - 1450 | Medium | Aromatic C=C Bending |
| 1470 - 1430 | Medium | CH₂ Scissoring |
| 1200 - 1000 | Strong | C-N Stretch |
| 800 - 700 | Strong | Aromatic C-H Out-of-Plane Bend |
Expected Influence of 5-Fluoro Substitution on IR Spectrum:
The fundamental vibrational modes of the tetrahydroisoquinoline core will be present. The most notable addition will be a strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretching vibration . The pattern of the aromatic C-H out-of-plane bending bands in the fingerprint region may also shift due to the change in substitution pattern.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1,2,3,4-Tetrahydroisoquinoline [5][6]
| m/z | Relative Intensity (%) | Assignment |
| 133 | 92.9 | [M]⁺ (Molecular Ion) |
| 132 | 100.0 | [M-H]⁺ |
| 118 | 23.4 | [M-CH₃]⁺ |
| 117 | 16.5 | [M-NH₂]⁺ or [M-C₂H₄]⁺ |
| 104 | 8.5 | Retro-Diels-Alder Fragment |
| 91 | 7.6 | Tropylium Ion |
Ionization Method: Electron Impact (EI)
Expected Influence of 5-Fluoro Substitution on Mass Spectrum:
The molecular ion peak for this compound is expected at m/z 151 , corresponding to the molecular weight of C₉H₁₀FN. The fragmentation pattern is anticipated to be similar to the parent compound, with the base peak likely being the [M-H]⁺ ion at m/z 150 . Fragments corresponding to the loss of small neutral molecules will be observed, and the presence of fluorine may lead to additional characteristic fragmentation pathways.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of compounds similar to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
IR Spectroscopy
For a liquid sample like 1,2,3,4-tetrahydroisoquinoline, a neat spectrum can be obtained.[7]
-
Sample Preparation: Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7][8]
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.
Mass Spectrometry
Electron Impact (EI) is a common ionization technique for this class of compounds.[9][10]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for pure compounds or through a gas chromatograph (GC-MS) for mixtures.[10]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.[9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic identification of a chemical compound.
Conclusion
References
- 1. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [m.chemicalbook.com]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. homework.study.com [homework.study.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
The Advent of Fluorinated Isoquinoline Alkaloids: A Technical Guide to Synthesis, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the isoquinoline alkaloid scaffold has emerged as a powerful approach in modern medicinal chemistry, unlocking novel therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, isolation, and biological activities of this promising class of compounds. While naturally occurring fluorinated isoquinoline alkaloids are exceptionally rare, this guide focuses on the synthetic methodologies that have enabled the exploration of their structure-activity relationships and mechanisms of action.
I. Synthesis of Fluorinated Isoquinoline Alkaloids
The introduction of fluorine into the isoquinoline core can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Numerous synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.
A. Key Synthetic Methodologies
Several foundational reactions are employed for the construction of the isoquinoline framework, which can be adapted to incorporate fluorine atoms or fluorinated substituents.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be dehydrogenated. Fluorinated starting materials can be used to introduce fluorine into either the benzene or the phenylethylamine moiety.
-
Pictet-Spengler Reaction: This method produces a tetrahydroisoquinoline through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by ring closure. Similar to the Bischler-Napieralski reaction, fluorinated precursors are key to the synthesis of fluorinated analogs.
-
Pomeranz–Fritsch reaction: This synthesis route involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine to form the isoquinoline core.
More contemporary approaches have focused on the late-stage fluorination of existing isoquinoline scaffolds or the use of fluorinated building blocks in novel cyclization strategies. These methods offer greater flexibility and control over the position and type of fluorine substitution.
B. Experimental Protocol: Synthesis of Fluorinated Benzimidazoisoquinolines
This protocol details the synthesis of 10-fluoro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one (10F-BBQ) and 11-fluoro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one (11F-BBQ), as described by Lim et al.[3]
Reaction Scheme:
Caption: Synthesis of fluorinated benzimidazoisoquinolines.
Materials:
-
1,8-naphthalenedicarboxylic anhydride
-
4-fluoro-1,2-phenyldiamine
-
Acetic acid
Procedure:
-
Dissolve 1,8-naphthalenedicarboxylic anhydride and 4-fluoro-1,2-phenyldiamine in acetic acid.
-
Heat the resulting mixture at 120°C for 6 hours.
-
Cool the mixture in an ice bath.
-
Filter the mixture and wash the precipitate with water to yield the crude product as a yellow solid.
II. Isolation and Purification
The isolation and purification of synthetically derived fluorinated isoquinoline alkaloids are critical steps to obtaining compounds of high purity for biological evaluation and analytical characterization. The primary methods employed are flash column chromatography and recrystallization.
A. Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating complex mixtures of synthetic products from starting materials and byproducts.[4] The choice of stationary and mobile phases is crucial for achieving optimal separation.
General Protocol for Flash Column Chromatography:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. It is advisable to perform stability tests on the sample in various pH, salt, and solvent conditions before developing a purification protocol.
-
Column Packing: A glass column is wet-packed with silica gel as the stationary phase.
-
Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.
-
Elution: A suitable mobile phase (a single solvent or a gradient of solvents) is passed through the column under positive pressure.
-
Fraction Collection: Eluted fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the purified product.
Table 1: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Typical Value/Choice |
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Elution Mode | Isocratic or Gradient |
| Detection | UV-Vis spectroscopy, TLC |
Source: Adapted from BenchChem Application Notes[4]
B. Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at different temperatures.
III. Characterization and Structure Elucidation
The unambiguous identification and structural characterization of synthesized fluorinated isoquinoline alkaloids are paramount. A combination of spectroscopic techniques is employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.[3] 1H, 13C, and 19F NMR are routinely used.
-
1H NMR: Provides information on the number, environment, and connectivity of protons.
-
13C NMR: Reveals the carbon skeleton of the molecule.
-
19F NMR: Due to its 100% natural abundance and high gyromagnetic ratio, 19F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom.[5][6]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the overall structure, especially for complex molecules and for differentiating between regioisomers.[3]
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can aid in structural confirmation.[2][7] Electrospray ionization (ESI) is a commonly used technique for the analysis of isoquinoline alkaloids.[2]
IV. Biological Activities and Signaling Pathways
Fluorinated isoquinoline alkaloids have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The introduction of fluorine can enhance these activities by improving metabolic stability and altering the compound's interaction with biological targets.[1]
A. Antimicrobial Activity
Trifluoromethyl-substituted isoquinolines have shown promise as antimicrobial agents, particularly against Gram-positive bacteria, including drug-resistant strains.[8]
Proposed Mechanism of Action:
These compounds are believed to function similarly to fluoroquinolone antibiotics by targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[8]
Caption: Antimicrobial mechanism of fluorinated isoquinolines.
Table 2: Minimum Inhibitory Concentration (MIC) of an Alkynyl Isoquinoline (HSN584)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 |
| Staphylococcus aureus (VRSA) | 1 |
| Enterococcus faecalis (VRE) | 2 |
Source: Adapted from Sharafutdinov et al.[9]
B. Anticancer Activity
Isoquinoline alkaloids are known to possess anticancer properties, and their fluorinated derivatives are being actively investigated.[10] These compounds can induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.[10]
Signaling Pathways Implicated in Anticancer Activity:
Several key signaling pathways are targeted by isoquinoline alkaloids, leading to their anticancer effects.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition can lead to apoptosis.
-
MAPK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[11]
-
NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival.
Caption: Potential anticancer signaling pathways of fluorinated isoquinolines.
Table 3: Cytotoxicity (IC50) of Fluorinated 7-Azaindenoisoquinolines against NCI-60 Cell Lines
| Compound | Mean IC50 (µM) |
| 16d | < 0.01 |
| 16e | 0.02 |
| 17d | 0.01 |
Source: Adapted from Cushman et al.[12]
C. Antiviral Activity
Certain isoquinoline alkaloids have demonstrated antiviral activity, and fluorination can potentially enhance this effect.[1] For instance, some bis-benzylisoquinoline alkaloids have shown activity against coronaviruses.[13]
Proposed Mechanism of Action:
The antiviral mechanisms of isoquinoline alkaloids can be multifaceted, including:
-
Inhibition of viral entry: Some compounds can interfere with the binding of viral proteins to host cell receptors.[14]
-
Interference with viral replication: This can occur through the inhibition of viral enzymes essential for replication.
-
Modulation of host signaling pathways: Alkaloids can interfere with host inflammatory signaling pathways that are hijacked by viruses for their replication and propagation.[15][16]
Caption: Potential antiviral mechanisms of fluorinated isoquinolines.
Table 4: Antiviral Activity (IC50) of Bis-benzylisoquinoline Alkaloids against SARS-CoV-2 Pseudoviruses
| Compound | D614G (µM) | Delta (µM) | Omicron (µM) |
| Aromoline (16) | 0.67 | 0.47 | 0.86 |
| Compound 17 | 1.24 | 1.35 | 1.56 |
| Compound 18 | 2.86 | 2.54 | 2.78 |
Source: Adapted from National Institutes of Health[14]
V. Conclusion
The synthesis of fluorinated isoquinoline alkaloids represents a vibrant and highly promising field of research in drug discovery. The ability to strategically incorporate fluorine into this privileged scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of compounds with enhanced biological activity. This technical guide has provided an overview of the key synthetic strategies, isolation and purification techniques, and analytical methods used in the study of these compounds. Furthermore, it has shed light on the potential mechanisms of action and the signaling pathways through which fluorinated isoquinoline alkaloids exert their antimicrobial, anticancer, and antiviral effects. Continued research in this area is poised to deliver the next generation of innovative therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. biophysics.org [biophysics.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Interactions: A Technical Guide
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral therapies.[1][2] The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, makes 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) a compound of significant interest for novel drug development. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 5-F-THIQ with potential biological targets. It is intended for researchers, scientists, and drug development professionals. This document outlines a systematic computational workflow, from initial target identification to detailed binding analysis and pharmacokinetic profiling, using 5-F-THIQ as a case study. Detailed protocols for key computational experiments, including molecular docking, molecular dynamics simulations, and ADMET prediction, are provided. All quantitative data from representative studies on related THIQ compounds are summarized in structured tables to serve as a comparative baseline.
Introduction to this compound
The THIQ framework is a versatile scaffold found in both natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[3] THIQ derivatives have been investigated as inhibitors of various biological targets, including HIV-1 Reverse Transcriptase, KRas, and Mycobacterium tuberculosis ATP synthase.[3][4] Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and pKa, and to improve its metabolic stability and binding affinity through favorable electrostatic interactions.[5]
5-F-THIQ, while not extensively studied in dedicated publications, represents a logical next step in the exploration of the THIQ chemical space. This guide, therefore, presents a generalized in silico workflow that can be applied to 5-F-THIQ to predict its biological targets, characterize its interactions, and evaluate its drug-like properties.
The In Silico Discovery Workflow
The computational investigation of a novel compound like 5-F-THIQ follows a multi-step process designed to build a comprehensive profile of its potential as a therapeutic agent. This workflow begins with broad, predictive methods and funnels down to more detailed and computationally intensive simulations.
References
- 1. audreyli.com [audreyli.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models | MDPI [mdpi.com]
physical and chemical properties of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core structure in numerous biologically active compounds and natural products. The introduction of a fluorine atom at the 5-position is anticipated to modulate the compound's physicochemical properties, metabolic stability, and biological activity, making it a person of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its potential biological significance based on the activities of the broader THIQ class. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for related compounds to provide a comparative context for researchers.
Physical and Chemical Properties
Direct experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, properties can be estimated based on the parent compound and other fluorinated isomers.
Table 1: General and Predicted Physical Properties
| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | Notes |
| Molecular Formula | C₉H₁₀FN | C₉H₁₁N | - |
| Molecular Weight | 151.18 g/mol | 133.19 g/mol | - |
| CAS Number | 799274-07-0 (HCl salt) | 91-21-4 (free base) | The hydrochloride salt is commonly used to improve solubility and stability. |
| Predicted XlogP | 1.4 | 1.6 | A measure of lipophilicity. |
| Predicted pKa | Not Available | ~9.36 (basic) | The basicity of the secondary amine is a key feature of the THIQ scaffold. |
Table 2: Experimental Physical Properties of Related Compounds for Comparison
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1,2,3,4-Tetrahydroisoquinoline[1][2][3] | -30[1][2][3] | 232-233[1][2][3] | Soluble in water (20 g/L at 20°C)[2][3] |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[4] | 209-213 | Not Available | Enhanced solubility due to salt form[4]. |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride[5] | 175-180 | Not Available | Enhanced solubility due to salt form[5]. |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions. These methods are adaptable to substituted phenethylamines.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7][8][9] For the synthesis of the target compound, 2-(3-fluorophenyl)ethan-1-amine would be the key starting material.
References
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Scoping Guide on Potential Therapeutic Targets
Disclaimer: This technical guide addresses the potential therapeutic targets of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. It is important to note that, at the time of this writing, specific experimental data on the biological activity and therapeutic targets of this particular molecule is not extensively available in the public scientific literature. Therefore, this document serves as a scoping guide, extrapolating potential applications from the well-established pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds and the known effects of fluorination in medicinal chemistry. The experimental protocols and quantitative data presented are illustrative templates.
Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] THIQ-based compounds have demonstrated significant potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5] The versatility of the THIQ core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.
The introduction of a fluorine atom onto a pharmacologically active scaffold can profoundly influence its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[6] The placement of a fluorine atom at the 5-position of the THIQ ring is anticipated to modulate its electronic and steric properties, potentially leading to novel therapeutic applications.
Potential Therapeutic Areas and Targets
Based on the known activities of analogous THIQ derivatives, this compound could be investigated for the following therapeutic applications:
Oncology
The THIQ scaffold is present in several natural and synthetic compounds with anticancer properties.[5] These compounds have been shown to target various mechanisms involved in cancer progression.
Potential Targets:
-
Tubulin Polymerization: Certain THIQ derivatives have been shown to inhibit microtubule polymerization, a mechanism similar to that of established anticancer drugs.[7]
-
Cyclin-Dependent Kinases (CDKs): Some THIQ-isatin hybrids have been investigated as potential CDK-5 inhibitors, suggesting a role in cell cycle regulation.[5]
-
Chemokine Receptors (e.g., CXCR4): THIQ-based molecules have been developed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis.[8][9]
-
DNA Gyrase: In the context of antibacterial activity, some THIQs have shown inhibitory action against DNA gyrase, a target that can also be explored in cancer therapy.[4]
Neuropharmacology
THIQ derivatives have a long history of investigation for their effects on the central nervous system.
Potential Targets:
-
Dopamine Receptors (D2, D3): The THIQ structure is a key component of ligands targeting dopamine receptors, suggesting potential applications in conditions like Parkinson's disease or schizophrenia.[10]
-
Serotonin Receptors (e.g., 5-HT1A): N-substituted THIQs have been identified as ligands for 5-HT1A receptors, indicating potential for development as anxiolytics or antidepressants.
-
Acetylcholinesterase (AChE): Some THIQ derivatives have been patented for their AChE inhibitory activity, pointing towards potential use in Alzheimer's disease.[11]
Infectious Diseases
The THIQ scaffold has been explored for its antimicrobial properties.
Potential Targets:
-
Bacterial Cell Wall Synthesis: The mechanism of action for some antibacterial THIQs involves the disruption of bacterial cell processes.
-
Viral Reverse Transcriptase: Computational docking studies have suggested that THIQ analogs could bind to the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase.[1]
Synthesis
The synthesis of 1,2,3,4-tetrahydroisoquinolines is commonly achieved through the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. The synthesis of this compound would likely start from a fluorinated phenylethylamine derivative.
Illustrative Experimental Workflow
The following diagram outlines a hypothetical workflow for the initial screening and characterization of this compound.
Data Presentation (Template)
Should experimental data become available, it would be organized as follows for clarity and comparative analysis.
Table 1: In Vitro Activity of this compound Against Potential Targets
| Target | Assay Type | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |
| e.g., Tubulin | Polymerization Assay | Data Not Available | e.g., Paclitaxel | Data Not Available |
| e.g., Dopamine D2 Receptor | Binding Assay (Ki) | Data Not Available | e.g., Haloperidol | Data Not Available |
| e.g., 5-HT1A Receptor | Functional Assay | Data Not Available | e.g., Buspirone | Data Not Available |
| e.g., CXCR4 | Calcium Flux Assay | Data Not Available | e.g., AMD3100 | Data Not Available |
Experimental Protocols (Template)
Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a template for an experimental protocol.
Protocol 1: Tubulin Polymerization Assay
-
Objective: To determine the inhibitory effect of this compound on tubulin polymerization.
-
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compound (this compound) dissolved in DMSO
-
Reference compound (e.g., Paclitaxel or Colchicine)
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and tubulin protein in a 96-well plate.
-
Add serial dilutions of the test compound or reference compound to the wells. A DMSO control should be included.
-
Incubate the plate at 37°C for a specified time.
-
Initiate polymerization by adding GTP to all wells.
-
Monitor the change in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to tubulin polymerization.
-
-
Data Analysis:
-
Plot the rate of polymerization against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Conclusion and Future Directions
While this compound remains an under-investigated molecule, the extensive and diverse biological activities of the parent THIQ scaffold suggest that it is a promising candidate for drug discovery efforts. The introduction of a fluorine atom at the 5-position may confer unique pharmacological properties that warrant further investigation.
Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro and in vivo assays to identify its primary biological targets and potential therapeutic applications. The insights gained from such studies will be invaluable for the design and development of novel therapeutic agents based on this intriguing scaffold.
References
- 1. scispace.com [scispace.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and SAR of 1,2,3,4-Tetra [research.amanote.com]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) derivatives. The strategic incorporation of a fluorine atom into the tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry, offers unique opportunities for modulating physicochemical and pharmacological properties.[1][2] However, the presence of fluorine also introduces specific challenges and considerations in structural analysis. This guide details the application of modern spectroscopic and analytical techniques, offering detailed experimental protocols and data interpretation strategies to unambiguously determine the constitution, configuration, and conformation of these valuable compounds.
Core Analytical Techniques for Structure Elucidation
The definitive structural assignment of 5-F-THIQ derivatives relies on a synergistic application of several high-resolution analytical methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography form the cornerstone of the elucidation process.
A logical workflow for the structure elucidation process is outlined below. This typically begins with synthesis and purification, followed by preliminary characterization using mass spectrometry and 1D NMR. More complex structures or the need for unambiguous assignment necessitates the use of 2D NMR techniques and, where suitable crystals can be obtained, X-ray crystallography for absolute structure determination.
Caption: General workflow for the structure elucidation of 5-F-THIQ derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 5-F-THIQ derivatives in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for a complete assignment of all proton and carbon signals.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides initial information about the number and types of protons present. Key regions include the aromatic protons (δ 6.5-8.0 ppm), the protons on the saturated heterocyclic ring (δ 2.5-4.5 ppm), and any substituent protons. The fluorine atom at the 5-position will induce through-space and through-bond couplings to nearby protons, particularly H-4 and H-6, leading to more complex splitting patterns.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), typically in the range of 240-260 Hz. Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for neighboring carbons, which are invaluable for confirming the position of the fluorine atom.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom.[3] The chemical shift of the fluorine signal is sensitive to its electronic environment.[4] Coupling to neighboring protons (especially H-4 and H-6) will be observed, providing further confirmation of its location.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key ¹³C-¹⁹F Coupling Constants for a Generic this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹³C-¹⁹F Coupling Constants (J, Hz) |
| C1 | ~4.0 - 4.5 | ~45 - 55 | ³JCF ≈ 2-5 |
| C3 | ~2.8 - 3.2 | ~40 - 50 | ⁴JCF ≈ 0-2 |
| C4 | ~2.6 - 3.0 | ~25 - 35 | ²JCF ≈ 15-25 |
| C4a | - | ~125 - 135 | ²JCF ≈ 15-25 |
| C5 | - | ~155 - 165 (d) | ¹JCF ≈ 240-260 |
| C6 | ~6.8 - 7.2 (dd) | ~115 - 125 (d) | ²JCF ≈ 20-30 |
| C7 | ~7.0 - 7.4 (t) | ~125 - 135 (d) | ³JCF ≈ 5-10 |
| C8 | ~6.9 - 7.3 (d) | ~110 - 120 (d) | ⁴JCF ≈ 0-3 |
| C8a | - | ~130 - 140 | ³JCF ≈ 5-10 |
Note: Chemical shifts are highly dependent on the solvent and other substituents on the molecule. The provided ranges are estimates.
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of 5-F-THIQ derivatives.[5][6]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5] It is essential for tracing the proton connectivity within the tetrahydroisoquinoline ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons.[7] This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds.[7] This is critical for identifying quaternary carbons and piecing together the entire molecular framework. For example, correlations from the protons at C-4 to C-5 and C-4a will confirm the substitution pattern around the fluorine-bearing carbon.
The interplay of these 2D NMR techniques provides a robust method for complete structural assignment, as depicted in the following logical diagram.
Caption: Logical relationships in 2D NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[8] The fragmentation patterns observed in the mass spectrum offer valuable structural information.[9] For 5-F-THIQ derivatives, characteristic fragmentation pathways often involve the cleavage of the bonds beta to the nitrogen atom and retro-Diels-Alder reactions in the heterocyclic ring.
Table 2: Predicted Key Fragment Ions in the Electron Ionization (EI) Mass Spectrum of a Generic this compound
| m/z | Ion Structure | Fragmentation Pathway |
| [M]+• | Molecular Ion | - |
| [M-1]+ | Loss of H• from C1 | α-cleavage |
| [M-29]+ | Loss of C₂H₅• | Cleavage of C1-C8a and C3-C4 bonds |
| Varies | Fluorinated tropylium ion | Rearrangement and fragmentation of the aromatic ring |
X-ray Crystallography
When a suitable single crystal of a 5-F-THIQ derivative can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information.[10][11] It reveals the precise bond lengths, bond angles, and torsion angles, establishing the absolute configuration and conformation of the molecule in the solid state. This technique is particularly valuable for resolving stereochemical ambiguities.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-F-THIQ derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for an average nJCH of 8 Hz.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). Perform phasing, baseline correction, and referencing. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the overall structure.
General Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition and compare it with the theoretical composition of the proposed structure.
General X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the 5-F-THIQ derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
-
Structure Visualization and Analysis: Visualize the final structure using software such as Mercury or Olex2. Analyze the geometric parameters, intermolecular interactions, and packing in the crystal lattice.
Conclusion
The structure elucidation of this compound derivatives is a multifaceted process that requires the careful application and interpretation of modern analytical techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach this challenge systematically. By combining the detailed connectivity information from 1D and 2D NMR, the molecular formula from HRMS, and, when possible, the unambiguous 3D structure from X-ray crystallography, a complete and accurate molecular picture can be confidently established. This detailed structural understanding is paramount for rational drug design and the development of novel therapeutic agents based on the fluorinated tetrahydroisoquinoline scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a prominent feature in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial and anticancer to potent effects on the central nervous system. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compound of interest for drug discovery and development.
Key Applications
Based on the known biological activities of the parent THIQ structure, the primary applications for this compound are expected to be in the following areas:
-
Monoamine Oxidase (MAO) Inhibition: THIQ and its derivatives are known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.
-
Dopamine Receptor Binding: The THIQ scaffold is a recognized pharmacophore for dopamine D2 and D3 receptor ligands. These receptors are important targets for antipsychotic medications and treatments for substance abuse disorders.
Data Presentation
| Compound | Target | Kᵢ (µM) |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[1][2][3][4] This protocol describes the synthesis of the title compound from 2-(3-fluorophenyl)ethylamine and formaldehyde.
Materials:
-
2-(3-fluorophenyl)ethylamine
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Cool the solution in an ice bath and slowly add concentrated HCl to catalyze the reaction.
-
To the cooled solution, add formaldehyde (1.1 equivalents) dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of 10 M NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Workflow for Pictet-Spengler Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Fluorometric Monoamine Oxidase (MAO-B) Inhibition Assay
This protocol is adapted from commercially available kits and is designed to screen for MAO-B inhibitors. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.
Materials:
-
This compound (test compound)
-
MAO-B enzyme (human recombinant)
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Selegiline (positive control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Selegiline) in MAO-B Assay Buffer.
-
Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.
-
Prepare a substrate/probe working solution containing the MAO-B substrate, HRP, and the fluorometric probe in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following:
-
Test compound wells: 50 µL of MAO-B enzyme working solution and 50 µL of the test compound dilution.
-
Positive control wells: 50 µL of MAO-B enzyme working solution and 50 µL of the Selegiline dilution.
-
Enzyme control wells (no inhibitor): 50 µL of MAO-B enzyme working solution and 50 µL of MAO-B Assay Buffer.
-
Blank wells (no enzyme): 50 µL of MAO-B Assay Buffer and 50 µL of the substrate/probe working solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate/probe working solution to all wells except the blank wells.
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_enzyme_control - Rate_test_compound) / Rate_enzyme_control] * 100
-
Plot the percent inhibition versus the log of the test compound concentration and determine the IC₅₀ value.
-
MAO-B Inhibition Assay Workflow
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor using a radiolabeled ligand.
Materials:
-
This compound (test compound)
-
Membrane preparation from cells expressing human dopamine D2 receptors
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol or Butaclamol)
-
96-well microplate
-
Cell harvester and glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well microplate, add the following in triplicate:
-
Total binding wells: 25 µL of radioligand, 25 µL of assay buffer, and 50 µL of membrane preparation.
-
Non-specific binding wells: 25 µL of radioligand, 25 µL of non-specific binding control, and 50 µL of membrane preparation.
-
Test compound wells: 25 µL of radioligand, 25 µL of this compound dilution, and 50 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: Dopaminergic synapse showing potential sites of action for 5-Fluoro-THIQ.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of the scientific literature indicates a notable scarcity of specific research focused on the biological activities and medicinal chemistry applications of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. The available data is insufficient to construct a detailed technical guide solely on this specific compound. However, significant research exists for the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and other fluorinated isoquinoline derivatives. This document will, therefore, leverage this broader knowledge base to provide insights into the potential applications, synthetic strategies, and biological evaluation of this compound, treating the existing data on related compounds as a well-documented proxy.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] THIQ-based compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2][3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated THIQs, such as this compound, are of considerable interest in drug discovery. This document provides an overview of the potential applications and generalized experimental protocols related to this compound class.
Potential Therapeutic Applications
Based on the known biological activities of the broader THIQ class, derivatives of this compound are promising candidates for development in several therapeutic areas:
-
Anticancer Agents: The THIQ scaffold is present in numerous anticancer agents.[4] Fluorination can potentially enhance the cytotoxic activity of these compounds. Derivatives could be designed as inhibitors of various cancer-related targets, such as kinases, topoisomerases, or signaling pathways like NF-κB.[5][6]
-
Antimicrobial Agents: THIQ derivatives have shown activity against a range of bacteria and fungi.[2] The fluorine substituent may enhance the ability of these compounds to penetrate microbial cell walls and inhibit essential enzymes.
-
Antiviral Agents: Certain THIQ derivatives have been identified as inhibitors of viral replication, including for SARS-CoV-2.[7][8] The 5-fluoro substitution could be explored to optimize these antiviral properties.
-
Central Nervous System (CNS) Agents: The THIQ structure is found in compounds targeting CNS receptors, such as serotonin (5-HT1A) receptors.[9] Fluorination is a common strategy in the development of CNS drugs to improve brain penetration and metabolic stability.
Synthesis of this compound Derivatives
While specific synthetic routes for this compound are not extensively documented, established methods for the synthesis of the THIQ core can be adapted. The most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[10]
A generalized workflow for the synthesis of this compound derivatives is presented below.
References
- 1. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. THIQ and its analogs are known to exhibit a wide range of biological activities, making them valuable tools for researchers in drug discovery and development.[1][2][3][4] The introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While specific research on the 5-fluoro isomer is limited, this document provides potential applications and generalized protocols based on the activities of structurally related fluorinated and non-fluorinated tetrahydroisoquinoline derivatives.
Potential Research Applications
Based on the known biological activities of the tetrahydroisoquinoline class of compounds, this compound is a valuable candidate for investigation in the following areas:
-
Anticancer Research: Tetrahydroisoquinoline derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of kinases such as KRas and interfering with cell proliferation.[5][6][7][8]
-
Neuroscience Research: The tetrahydroisoquinoline core is a key pharmacophore for ligands of dopamine receptors, particularly the D2 and D3 subtypes.[9][10] As such, this compound may serve as a valuable tool for studying neurological pathways and as a scaffold for developing novel therapeutics for neurological disorders. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a closely related analog, is utilized in the synthesis of pharmaceuticals targeting neurological conditions.[11]
-
Antimicrobial and Other Biological Activities: The THIQ scaffold has been associated with a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
Quantitative Data (Based on Analogs)
Due to the limited availability of specific data for this compound, the following tables summarize quantitative data for structurally related tetrahydroisoquinoline derivatives to provide a reference for potential activity.
Table 1: In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| GM-3-18 (4-chloro analog) | Colon 320 | KRas Inhibition | 1.6 | [5][8] |
| GM-3-18 (4-chloro analog) | DLD-1 | KRas Inhibition | 2.6 | [5][8] |
| GM-3-18 (4-chloro analog) | HCT116 | KRas Inhibition | 0.9 | [5][8] |
| GM-3-143 (4-trifluoromethyl analog) | Various Colon Cancer Lines | KRas Inhibition | Significant Inhibition | [5] |
| Pyrazolo quinoline derivative (15) | MCF-7 | Cytotoxicity | < 100 | [12] |
| Pyrazolo quinoline derivative (15) | HepG-2 | Cytotoxicity | < 100 | [12] |
| Pyrazolo quinoline derivative (15) | A549 | Cytotoxicity | < 100 | [12] |
Table 2: Dopamine Receptor Binding Affinity of Tetrahydroisoquinoline Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) | D3 | 1.2 | [13] |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D3 | 3.4 | [13] |
| Haloperidol (Reference Compound) | D2 | 7.15 | [14] |
| Chlorpromazine (Reference Compound) | D3 | 10.30 | [14] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Anticancer Activity - Sulforhodamine B (SRB) Assay
This protocol provides a method for determining the cytotoxic effects of the test compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete growth medium (specific to cell line)
-
This compound (dissolved in DMSO)
-
5-Fluorouracil (5-FU) as a positive control
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Include a positive control such as 5-FU.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant, wash the plates with water, and air-dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Quantification: Solubilize the bound stain with Tris base solution and read the absorbance on a microplate reader at approximately 515 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to assess the binding affinity of the test compound to the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-N-methylspiperone (Radioligand)
-
This compound
-
Haloperidol (Reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, cold)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-N-methylspiperone at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Postulated inhibitory effect of tetrahydroisoquinoline derivatives on the KRas signaling pathway.
Experimental Workflow
Caption: General experimental workflows for in vitro cytotoxicity and receptor binding assays.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
analytical methods for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline quantification
An increasing interest in fluorinated isoquinoline derivatives within drug discovery and development necessitates robust and reliable analytical methods for their quantification.[1][2] 5-Fluoro-1,2,3,4-tetrahydroisoquinoline is a key intermediate and potential pharmacophore, making its accurate measurement critical in various stages of research, from metabolic studies to quality control. This document provides a detailed application note and protocol for the quantification of this compound in a research setting, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.
Application Note
Introduction
This compound is a synthetic compound with potential applications in medicinal chemistry. Accurate and precise quantification is essential for pharmacokinetic studies, in vitro metabolism assays, and quality assurance of synthesized batches. The method outlined below is a sensitive and selective protocol for the determination of this compound using LC-MS/MS, a technique well-suited for analyzing compounds in complex biological matrices.
Principle
The analytical method is based on reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from potential interferences. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., deuterated this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., plasma, buffer)
2. Sample Preparation
This protocol describes a protein precipitation method for extracting the analyte from a biological matrix like plasma.
-
Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard. A plausible transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.
-
Internal Standard: To be determined based on the selected IS.
-
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) in cell-based assays, drawing upon the known biological activities of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. While specific data for 5-F-THIQ is limited, the THIQ scaffold is recognized for its diverse pharmacological effects, including anticancer, neuroprotective, and antiviral activities.[1][2][3][4][5][6] This document outlines a representative protocol for assessing the cytotoxic effects of 5-F-THIQ on cancer cell lines, a common application for novel small molecules in drug discovery.
Overview and Potential Applications
This compound is a derivative of the THIQ nucleus. Compounds with this core structure have been investigated for their potential to modulate various cellular processes. Based on the activities of related compounds, 5-F-THIQ could be evaluated for:
-
Anticancer Activity: Assessing its ability to inhibit the proliferation of cancer cells.[4]
-
Neuropharmacological Effects: Investigating its potential neuroprotective or neurotoxic properties in neuronal cell models.[7][8]
-
Antiviral Efficacy: Screening for its capacity to inhibit viral replication in host cells.[3]
This document will focus on the evaluation of cytotoxic activity, a fundamental first step in anticancer drug screening.
Quantitative Data Summary
In a typical study, the half-maximal inhibitory concentration (IC50) of 5-F-THIQ would be determined across various cell lines to assess its potency and selectivity. The results would be summarized as follows:
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - 5-F-THIQ | IC50 (µM) - Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value: 15.2 | Hypothetical Value: 0.8 |
| A549 | Lung Carcinoma | 48 | Hypothetical Value: 22.5 | Hypothetical Value: 1.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | Hypothetical Value: 18.9 | Hypothetical Value: 1.0 |
| HCT116 | Colorectal Carcinoma | 48 | Hypothetical Value: 35.1 | Hypothetical Value: 0.9 |
Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data.
Experimental Workflow: Cytotoxicity Assay
The overall workflow for determining the cytotoxic effect of 5-F-THIQ using a cell-based assay is depicted below.
Caption: Experimental workflow for a cell viability assay.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for assessing the cytotoxicity of 5-F-THIQ using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
This compound (5-F-THIQ)
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium. c. Count cells and adjust the density to 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 5-F-THIQ in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%. c. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin). d. After 24 hours of cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared compound dilutions to the respective wells. f. Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10] c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] d. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use wells containing medium and MTT but no cells as a blank.
-
Data Analysis: a. Subtract the blank absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the % Viability against the log of the compound concentration. d. Determine the IC50 value using non-linear regression analysis.
Hypothetical Signaling Pathway: Induction of Apoptosis
Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis.[11] While the specific mechanism for 5-F-THIQ is unknown, a potential pathway leading to apoptosis is illustrated below. This serves as a conceptual framework for further mechanistic studies.
Caption: A hypothetical intrinsic apoptosis pathway.
Further experiments, such as Western blotting for caspase activation, TUNEL assays for DNA fragmentation, or flow cytometry for Annexin V staining, would be required to validate the involvement of this or other signaling pathways.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting high-throughput screening (HTS) assays to identify and characterize novel bioactive 5-Fluoro-1,2,3,4-tetrahydroisoquinoline analogs. This class of compounds holds significant potential for modulating key biological targets implicated in neurological disorders. The primary focus of these notes will be on assays for two prominent targets: Monoamine Oxidase B (MAO-B) and the Dopamine D2 Receptor.
Introduction to this compound Analogs
1,2,3,4-tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds, with both natural and synthetic analogs demonstrating a wide array of pharmacological activities.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly alter the physicochemical properties of the molecule, potentially enhancing its bioactivity, metabolic stability, and blood-brain barrier permeability, making these analogs attractive for targeting central nervous system (CNS) disorders.[4] Potential therapeutic applications for THIQ analogs include treatments for neurodegenerative diseases, depression, and other neurological conditions.[1][5]
Target 1: Monoamine Oxidase B (MAO-B) Inhibition Assay
MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a validated strategy for the treatment of Parkinson's disease and depression.[5] A fluorescence-based assay is a robust and cost-effective method for high-throughput screening of MAO-B inhibitors.[6][7][8]
Data Presentation: MAO-B Inhibition
The following table summarizes hypothetical quantitative data for a primary screen and subsequent dose-response analysis of this compound analogs targeting MAO-B.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Z'-factor |
| F-THIQ-001 | 85.2 | 0.75 | 0.82 |
| F-THIQ-002 | 12.5 | > 50 | 0.82 |
| F-THIQ-003 | 92.1 | 0.42 | 0.82 |
| F-THIQ-004 | 45.8 | 15.3 | 0.82 |
| Deprenyl (Control) | 98.5 | 0.007 | 0.82 |
Experimental Protocol: Fluorescence-Based MAO-B Inhibition HTS Assay
This protocol is adapted for a 384-well microplate format, suitable for automated HTS.[6][7][9]
1. Materials and Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme: Recombinant human MAO-B.
-
Detection Reagent: Amplex® Red reagent (or similar H₂O₂ probe).
-
Enzyme: Horseradish peroxidase (HRP).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: Deprenyl (a known MAO-B inhibitor).[6]
-
Negative Control: DMSO.
-
Microplates: 384-well, black, flat-bottom plates.
2. Assay Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of MAO-B enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a substrate/detection reagent mix (containing p-tyramine, Amplex® Red, and HRP in assay buffer) to all wells.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.[7]
-
Detection: Read the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: 590 nm).
3. Data Analysis:
-
Normalization: Normalize the raw fluorescence data. The wells with DMSO serve as 0% inhibition (high signal), and wells with a saturating concentration of Deprenyl serve as 100% inhibition (low signal).
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Dose-Response: Perform secondary screens on the identified hits at multiple concentrations to determine their IC50 values.
HTS Workflow for MAO-B Inhibitor Screening
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. assaygenie.com [assaygenie.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
Application Notes and Protocols for In Vivo Studies of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives represent a class of compounds with diverse and significant biological activities, including potential applications as neuroprotective, anticancer, and antimicrobial agents.[1][2][3] The fluorinated analogue, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ), is a novel compound of interest for which in vivo efficacy and safety data are not yet established. These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic potential of 5-F-THIQ, with a primary focus on its neuroprotective effects in a preclinical model of Parkinson's disease.
The protocols outlined below are based on established methodologies for in vivo assessment of neuroprotective agents and can be adapted for other potential therapeutic applications of 5-F-THIQ, such as oncology.[4][5]
Preclinical In Vivo Study Design: Neuroprotective Efficacy in a Parkinson's Disease Model
This section details a proposed study to investigate the neuroprotective effects of 5-F-THIQ in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. The MPTP model recapitulates key pathological features of the human disease, including the loss of dopaminergic neurons in the substantia nigra.[6][7]
Overall Experimental Workflow
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for examining neuroprotective drugs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5-Fluoro-1,2,3,4-tetrahydroisoquinoline for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), allows for the development of positron emission tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique used in preclinical and clinical research to visualize and quantify physiological processes at the molecular level.[3][4]
This document provides detailed application notes and protocols for the radiolabeling of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) with ¹⁸F. While direct literature on the radiosynthesis of [¹⁸F]5-F-THIQ is emerging, the protocols described herein are based on established methodologies for the ¹⁸F-labeling of similar aromatic systems and tetrahydroisoquinoline analogues.[5][6] These notes are intended to guide researchers in the development and application of [¹⁸F]5-F-THIQ for imaging studies, potentially targeting various neurochemical pathways or disease-specific biomarkers.
Radiolabeling Strategy
The most common strategy for introducing ¹⁸F into aromatic rings is through nucleophilic substitution on an activated precursor. For the synthesis of [¹⁸F]5-F-THIQ, a suitable precursor would be a derivative of 1,2,3,4-tetrahydroisoquinoline with a good leaving group at the 5-position. A nitro or a trimethylammonium group are common choices for activating the aromatic ring for nucleophilic fluorination.
The general workflow for the preparation of [¹⁸F]5-F-THIQ is outlined below.
Caption: General workflow for the synthesis of [¹⁸F]5-F-THIQ.
Experimental Protocols
Protocol 1: Synthesis of Precursor (N-Boc-5-nitro-1,2,3,4-tetrahydroisoquinoline)
This protocol describes the synthesis of a suitable precursor for radiolabeling. The Boc protecting group is used to prevent N-alkylation during the subsequent fluorination step.
Materials:
-
5-nitroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Reduction of 5-nitroisoquinoline: Dissolve 5-nitroisoquinoline in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise while stirring. Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Boc-protection: Dissolve the crude 5-nitro-1,2,3,4-tetrahydroisoquinoline in dichloromethane. Add triethylamine, followed by a solution of di-tert-butyl dicarbonate in dichloromethane. Stir the reaction mixture at room temperature overnight.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify the residue by silica gel column chromatography to yield N-Boc-5-nitro-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Automated Radiosynthesis of [¹⁸F]5-F-THIQ
This protocol details the automated synthesis of [¹⁸F]5-F-THIQ using a commercial radiosynthesis module.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
N-Boc-5-nitro-1,2,3,4-tetrahydroisoquinoline precursor
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl)
-
Sterile water for injection
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step 2-3 times to ensure the complex is anhydrous.
-
Radiolabeling Reaction: Dissolve the N-Boc-5-nitro-1,2,3,4-tetrahydroisoquinoline precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120-150°C for 10-15 minutes.
-
Deprotection: After cooling, add hydrochloric acid (e.g., 1 M HCl) to the reaction mixture and heat at 80-100°C for 5-10 minutes to remove the Boc protecting group.
-
Purification: Neutralize the reaction mixture and inject it onto a semi-preparative HPLC column for purification of [¹⁸F]5-F-THIQ.
-
Formulation: Collect the HPLC fraction containing the product. Pass the collected fraction through a C18 SPE cartridge to remove the HPLC solvent. Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
Caption: Step-by-step radiolabeling and purification process.
Data Presentation
The following tables summarize typical quantitative data expected from the radiosynthesis of [¹⁸F]5-F-THIQ.
Table 1: Radiosynthesis Parameters and Results
| Parameter | Value |
| Starting [¹⁸F]Fluoride Activity | 1-2 Ci (37-74 GBq) |
| Precursor Amount | 5-10 mg |
| Reaction Temperature | 130 ± 10 °C |
| Reaction Time | 12 ± 3 min |
| Total Synthesis Time | 45-60 min |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | > 98% |
| Molar Activity | > 1 Ci/µmol (> 37 GBq/µmol) |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Purity | ≥ 99.5% ([¹⁸F]) | Gamma Spectroscopy |
| Residual Solvents | Acetonitrile < 410 ppm, Ethanol < 5000 ppm | Gas Chromatography |
| Bacterial Endotoxins | < 175 EU/V | LAL Test |
| Sterility | Sterile | USP <71> |
Potential Signaling Pathways for Imaging Studies
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their interaction with various biological targets. Depending on the specific substitutions, [¹⁸F]5-F-THIQ could potentially be developed as a PET tracer for imaging:
-
Dopaminergic System: THIQ is a structural analogue of dopamine and can interact with dopamine receptors and transporters.
-
Monoamine Oxidase (MAO): Certain THIQ derivatives are known inhibitors of MAO, an enzyme involved in neurotransmitter metabolism.
-
Sigma Receptors: These receptors are implicated in various neurological disorders and are a target for many synthetic compounds.
-
Orexin Receptors: As suggested by recent research, THIQ derivatives can be designed to target orexin receptors, which are involved in wakefulness and arousal.[6]
The specific signaling pathway to be investigated would depend on the in vitro and in vivo pharmacological characterization of 5-F-THIQ.
Caption: Potential CNS targets for [¹⁸F]5-F-THIQ imaging.
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of this compound with Fluorine-18. The successful synthesis and validation of [¹⁸F]5-F-THIQ will enable researchers to explore its potential as a novel PET imaging agent for a variety of applications in neuroscience and oncology. Further biological evaluation is necessary to determine the specific molecular targets and to validate its utility for in vivo imaging studies.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Evaluation of Three Novel Fluorine-18 Labeled Radiopharmaceuticals for P-Glycoprotein PET Imaging at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with significant potential in neuropharmacology.[1][2][3] Derivatives of THIQ have been shown to interact with a variety of central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.[4][5][6][7][8]
This document provides a detailed overview of the potential applications of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline in neuropharmacology. While specific experimental data for this particular fluorinated analogue is not extensively available in the public domain, this document outlines the established methodologies and protocols that would be employed to characterize its neuropharmacological profile. The information presented is based on the known activities of the broader class of THIQ derivatives and provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound.
Potential Neuropharmacological Applications
Based on the known pharmacology of related THIQ derivatives, this compound is a promising candidate for investigation in several areas of neuropharmacology:
-
Dopamine Receptor Modulation: THIQ analogues have been identified as potent ligands for both D2 and D3 dopamine receptors.[5][7][8] Compounds targeting these receptors are of significant interest for the treatment of schizophrenia, Parkinson's disease, and substance use disorders. The introduction of a fluorine atom at the 5-position of the THIQ scaffold could modulate receptor affinity and selectivity, potentially leading to a more favorable pharmacological profile.
-
Serotonin Receptor Interaction: Various THIQ derivatives exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[4][9] Ligands for these receptors are pursued for their potential antidepressant, anxiolytic, and antipsychotic effects. The electronegativity and size of the fluorine atom in this compound could influence its binding to these receptors and its functional activity.
-
Sigma Receptor Activity: Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are implicated in a range of CNS functions and are targets for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[1][10] The THIQ scaffold is a known pharmacophore for sigma receptor ligands, suggesting that this compound may also exhibit affinity for these receptors.
-
Neuroprotection: Some THIQ derivatives have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases.[11] This neuroprotection may be mediated through various mechanisms, including the modulation of neurotransmitter systems and the inhibition of excitotoxicity.[12] The potential neuroprotective effects of this compound warrant investigation.
Data Presentation: Receptor Binding Affinities of Related Tetrahydroisoquinoline Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| N-((4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butyl)acrylamide derivative (51) | Dopamine D3 | 12 | - |
| N-((4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butyl)acrylamide derivative (51) | Dopamine D2 | 1476 | - |
| Tetrahydropapaveroline (THP) | Dopamine D2 | ~1000 | [3H]Spiroperidol |
| Salsolinol | Dopamine D2 | >10000 | [3H]Spiroperidol |
| N-substituted THIQ derivative | 5-HT1A | 1.1 - >1000 | [3H]8-OH-DPAT |
| SA4503 | Sigma-1 | 4.6 | --INVALID-LINK---Pentazocine |
| SA4503 | Sigma-2 | 63.1 | [3H]DTG |
| FE-SA4503 | Sigma-1 | 8.0 | --INVALID-LINK---Pentazocine |
| FE-SA4503 | Sigma-2 | 113.2 | [3H]DTG |
Note: This table is for illustrative purposes to show the range of activities of THIQ derivatives. The binding affinities can vary significantly based on the specific substitutions on the THIQ core and the experimental conditions.[4][6][8][13]
Experimental Protocols
The following section details the standard experimental protocols that would be utilized to characterize the neuropharmacological profile of this compound.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or another suitable D2 receptor radioligand.
-
Non-specific Ligand: Haloperidol (10 µM) or another suitable D2 receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific ligand (for non-specific binding).
-
25 µL of the test compound dilution or vehicle.
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram:
Protocol 2: cAMP Functional Assay for Serotonin 5-HT1A Receptor Agonism
This protocol determines the functional activity of this compound at the human 5-HT1A receptor by measuring its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.[14][15]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: Serum-free medium or HBSS.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or LANCE).
-
96- or 384-well white, opaque microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the 5-HT1A receptor-expressing cells into the microplate at an optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Agonist Stimulation: Remove the culture medium and add the diluted test compound to the cells. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (typically the EC80).
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect) by non-linear regression analysis.
Signaling Pathway Diagram:
Protocol 3: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the potential neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line.[11][12][16][17][18]
Materials:
-
Cells: HT22 hippocampal neuronal cell line or primary cortical neurons.
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Test Compound: this compound.
-
Excitotoxin: L-Glutamic acid.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate dehydrogenase (LDH) release assay kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
Glutamate Insult: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). Do not add glutamate to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control groups. A significant increase in cell viability in the presence of the test compound compared to glutamate alone indicates a neuroprotective effect.
Experimental Workflow Diagram:
Conclusion
While direct experimental data for this compound is currently limited, the established neuropharmacological profile of the broader THIQ class of compounds strongly suggests its potential as a modulator of key CNS targets. The protocols and methodologies detailed in this document provide a comprehensive framework for the systematic evaluation of its binding affinities, functional activities, and neuroprotective properties. Further research into this and other fluorinated THIQ analogues is warranted to explore their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the proliferative and angiogenic effects of the synthetic cannabinoid (R)-5-fluoro ADB on human cerebral microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. σ2 Receptors | Sigma Receptors | Tocris Bioscience [tocris.com]
- 13. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the preparation of this important fluorinated heterocyclic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and well-established methods for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern.
Q2: Why is the synthesis of this compound more challenging than its non-fluorinated analog?
A2: The primary challenge stems from the strong electron-withdrawing nature of the fluorine atom. In both the Pictet-Spengler and Bischler-Napieralski reactions, the key cyclization step involves an intramolecular electrophilic aromatic substitution. The fluorine atom at the 5-position deactivates the aromatic ring, making it less nucleophilic and thus slowing down or inhibiting the desired cyclization. This often necessitates harsher reaction conditions, which can lead to lower yields and the formation of side products.
Q3: I am observing very low yields in my Pictet-Spengler reaction. What are the likely causes?
A3: Low yields in the Pictet-Spengler synthesis of this compound are typically due to the deactivating effect of the fluorine substituent, which hinders the electrophilic aromatic substitution. Other contributing factors can include incomplete imine formation, decomposition of the starting material or intermediate under harsh acidic conditions, and steric hindrance.
Q4: In the Bischler-Napieralski approach, what are the common side products, and how can they be minimized?
A4: A common side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which can lead to the formation of a styrene derivative. This is more prevalent with substrates that can form stable carbocations. To minimize this, it is crucial to use appropriate dehydrating agents and control the reaction temperature carefully. Using a nitrile as a solvent can also help to suppress this side reaction by shifting the equilibrium.
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the tetrahydroisoquinoline nitrogen, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. Alternatively, the product can be purified as its hydrochloride salt, which can be isolated by precipitation from an appropriate solvent.
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently acidic conditions to promote iminium ion formation and cyclization. 2. The aromatic ring is too deactivated by the fluorine atom. 3. Decomposition of starting materials or intermediates. | 1. Use stronger acids such as trifluoroacetic acid (TFA), or superacids. 2. Increase the reaction temperature or use microwave irradiation to provide the necessary activation energy. 3. Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
| Formation of Multiple Products | 1. Incomplete reaction leading to a mixture of starting material, imine intermediate, and product. 2. Side reactions due to harsh conditions. | 1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Attempt the reaction under milder conditions for a longer duration. |
| Difficulty in Product Isolation | 1. The product is highly polar and adheres to silica gel. 2. The product is soluble in the aqueous phase during workup. | 1. Use a basic modifier (e.g., 1-2% triethylamine) in the chromatography eluent. 2. Adjust the pH of the aqueous layer to >10 before extraction with an organic solvent. |
Bischler-Napieralski Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Dihydroisoquinoline Intermediate | 1. Incomplete cyclization due to the electron-withdrawing fluorine atom. 2. Formation of retro-Ritter side products. | 1. Use a more potent dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃). 2. Conduct the reaction in a nitrile solvent to suppress the retro-Ritter reaction. |
| Incomplete Reduction of the Dihydroisoquinoline | 1. The reducing agent is not sufficiently reactive. 2. The imine is sterically hindered. | 1. Use a stronger reducing agent like sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation. 2. Increase the reaction time or temperature for the reduction step. |
| Product is Contaminated with Phosphorus byproducts | 1. Inadequate workup to remove the dehydrating agent. | 1. Carefully quench the reaction mixture with ice and basify with a strong base (e.g., NaOH or KOH) before extraction. 2. Wash the organic extracts thoroughly with water and brine. |
Experimental Protocols
Pictet-Spengler Synthesis of this compound
This protocol is a representative procedure adapted for an electron-deficient substrate.
Step 1: Reaction Setup To a solution of 2-(3-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add paraformaldehyde (1.2 eq).
Step 2: Cyclization Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2.0 eq) or a Lewis acid like BF₃·OEt₂. Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from several hours to overnight.
Step 3: Workup and Purification After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.
Bischler-Napieralski Synthesis of this compound
This two-step protocol is an alternative route.
Step 1: Formation and Cyclization of the N-acyl Derivative First, prepare the N-formyl derivative by reacting 2-(3-fluorophenyl)ethanamine with an excess of ethyl formate. After purification, dissolve the resulting N-(2-(3-fluorophenyl)ethyl)formamide in a solvent like acetonitrile or toluene. Add a dehydrating agent, such as phosphoryl chloride (POCl₃) (1.5-2.0 eq), and heat the mixture to reflux. Monitor the reaction for the formation of the 3,4-dihydroisoquinoline intermediate.
Step 2: Reduction to the Tetrahydroisoquinoline After the cyclization is complete, carefully remove the solvent and excess POCl₃ under reduced pressure. Dissolve the residue in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise. Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).
Step 3: Workup and Purification Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography as described for the Pictet-Spengler protocol.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route |
| Starting Materials | 2-(3-fluorophenyl)ethanamine, Formaldehyde source | N-(2-(3-fluorophenyl)ethyl)formamide |
| Key Reagents | Strong acid (e.g., TFA, PPA) | Dehydrating agent (e.g., POCl₃, P₂O₅), Reducing agent (e.g., NaBH₄) |
| Typical Solvents | Toluene, Acetonitrile, Dichloroethane | Acetonitrile, Toluene (for cyclization); Methanol (for reduction) |
| Temperature | 80 - 140 °C (often requires heating) | Reflux (for cyclization); 0 °C to RT (for reduction) |
| Reported Yields (general) | Moderate to low (highly substrate dependent) | Moderate (often performed in two steps) |
| Key Challenges | Deactivated aromatic ring, requires harsh conditions | Potential for retro-Ritter side reaction, two-step process |
Visualizations
Experimental Workflow: Pictet-Spengler Synthesis
Caption: Pictet-Spengler synthesis workflow.
Troubleshooting Logic: Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting low yield issues.
Technical Support Center: Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Bischler-Napieralski Route
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[1][2][3] The presence of the electron-withdrawing fluorine atom at the 5-position can present challenges.
Issue 1: Low or No Yield of 5-Fluoro-3,4-dihydroisoquinoline
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution more difficult.[3] | Use a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective for less reactive substrates.[3] Alternatively, consider milder, more modern conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which can be effective at lower temperatures. |
| Insufficiently Potent Dehydrating Agent: Standard conditions (e.g., POCl₃ alone) may not be sufficient for this less reactive substrate. | As mentioned above, switch to a more potent dehydrating system like P₂O₅/POCl₃ or Tf₂O/2-chloropyridine. |
| Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | If using POCl₃, ensure the reaction is refluxed. Consider switching to a higher boiling point solvent if necessary. For the Tf₂O method, optimization of the temperature profile (e.g., starting at low temperature and slowly warming) may be required. |
Issue 2: Formation of a Styrene-like Side Product
| Potential Cause | Recommended Solution |
| Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a styrene derivative, which is a common side reaction in Bischler-Napieralski reactions.[3] | Use a nitrile-based solvent that matches the nitrile that would be eliminated in the retro-Ritter reaction. This can shift the equilibrium away from the side product. Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the nitrilium ion altogether. |
Issue 3: Difficulty in Reducing the 5-Fluoro-3,4-dihydroisoquinoline Intermediate
| Potential Cause | Recommended Solution |
| Incomplete Reduction: The imine functionality of the dihydroisoquinoline needs to be completely reduced. | Use a reliable reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[2][4] Ensure an adequate molar excess of the reducing agent and sufficient reaction time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. |
| Catalyst Poisoning (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), impurities in the substrate or from the previous step can poison the catalyst. | Purify the 5-fluoro-3,4-dihydroisoquinoline intermediate by column chromatography or recrystallization before the reduction step. |
Pictet-Spengler Route
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline directly.[5] The success of this reaction is also highly dependent on the nucleophilicity of the aromatic ring.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring: Similar to the Bischler-Napieralski reaction, the electron-withdrawing fluorine atom makes the aromatic ring less nucleophilic, hindering the electrophilic attack of the iminium ion. | Harsher reaction conditions are generally required for less nucleophilic aromatic rings.[5] This can include using stronger acids (e.g., trifluoroacetic acid or superacids) and higher reaction temperatures.[6] |
| Unstable Iminium Ion: The intermediate iminium ion may not be forming efficiently or may be unstable under the reaction conditions. | Ensure the reaction is carried out under anhydrous conditions to favor iminium ion formation. The choice of acid catalyst is also critical; Lewis acids such as BF₃·OEt₂ can also be effective.[2] |
| Steric Hindrance: If using a bulky aldehyde or ketone, steric hindrance can impede the reaction. | For the synthesis of the unsubstituted (at C1) this compound, formaldehyde is the ideal aldehyde. Using a stable source of anhydrous formaldehyde, such as 1,3,5-trioxane, can be beneficial. |
Issue 2: Formation of Polymeric Byproducts
| Potential Cause | Recommended Solution |
| Side reactions of formaldehyde: Formaldehyde can polymerize or undergo side reactions under strongly acidic conditions. | Add the formaldehyde or its source slowly to the reaction mixture. Pre-forming the imine under milder conditions before the addition of the strong acid for cyclization can sometimes be a successful strategy. |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: Bischler-Napieralski or Pictet-Spengler?
A1: Both methods have their advantages and disadvantages. A direct comparison is summarized below:
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde/ketone | β-arylethylamide |
| Key Reagents | Protic or Lewis acid catalyst | Dehydrating/condensing agent |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated) | 3,4-Dihydroisoquinoline (imine) |
| Subsequent Steps | Often the final product | Requires a subsequent reduction step |
| Reaction Conditions | Can range from mild to harsh, but generally requires stronger acids for deactivated rings. | Generally requires harsher, refluxing acidic conditions. |
For this compound, the electron-withdrawing fluorine atom deactivates the aromatic ring, making both reactions challenging. The Bischler-Napieralski route, followed by reduction, is often a robust choice as the cyclization can be driven to completion with strong dehydrating agents. The Pictet-Spengler reaction may require the use of superacids to achieve good yields with this substrate.[6]
Q2: What are the key starting materials for the synthesis of this compound?
A2:
-
For the Bischler-Napieralski route: The key starting material is N-(2-(2-fluorophenyl)ethyl)acetamide. This can be prepared by the acylation of 2-(2-fluorophenyl)ethanamine.
-
For the Pictet-Spengler route: The key starting materials are 2-(2-fluorophenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane).
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q4: What are the common purification techniques for this compound?
A4: The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system. Due to the basic nature of the product, it may streak on the silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the chromatography. Alternatively, the product can be purified by recrystallization from an appropriate solvent or by conversion to its hydrochloride salt, which can then be recrystallized.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific experimental data can vary slightly, you can expect the following characteristic signals:
-
¹H NMR: You would expect to see signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. There will also be signals for the three methylene groups of the tetrahydroisoquinoline core, typically in the aliphatic region of the spectrum. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings. Signals for the three aliphatic carbons will also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀FN).
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 5-Fluoro-3,4-dihydroisoquinoline and Subsequent Reduction
Step 1: Synthesis of N-(2-(2-fluorophenyl)ethyl)acetamide
-
Dissolve 2-(2-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Cyclization to 5-Fluoro-3,4-dihydroisoquinoline
-
In a flask equipped with a reflux condenser, add the N-(2-(2-fluorophenyl)ethyl)acetamide (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (3-5 eq) and phosphorus pentoxide (P₂O₅) (1.5-2.0 eq).
-
Heat the mixture to reflux (typically around 110-120 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10, keeping the mixture cool in an ice bath.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to this compound
-
Dissolve the purified 5-fluoro-3,4-dihydroisoquinoline (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting imine is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Protocol 2: Pictet-Spengler Synthesis of this compound
-
To a solution of 2-(2-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and a co-solvent like toluene), add formaldehyde (1.1 eq, typically as a 37% aqueous solution) or paraformaldehyde (1.1 eq).
-
Add a strong acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid (TFA), and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary significantly depending on the specific conditions.
-
After completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Bischler-Napieralski Reaction Workflow
Caption: Workflow for the Bischler-Napieralski synthesis of this compound.
Pictet-Spengler Reaction Workflow
Caption: Workflow for the one-pot Pictet-Spengler synthesis of this compound.
Troubleshooting Logic: Low Yield in Cyclization
Caption: Troubleshooting logic for low yield in the cyclization step.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. The following information is curated to address specific challenges encountered during experimental procedures.
Disclaimer: Detailed purification protocols for this compound are not extensively available in the public domain. The methodologies and data presented here are based on established techniques for structurally similar compounds, such as other fluorinated isoquinolines and tetrahydroisoquinolines. Researchers should consider these as starting points and optimize the conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related compounds include:
-
Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.[1][2]
-
Recrystallization: A cost-effective technique for purifying solid compounds to a high degree of purity.[1][2][3]
-
Acid-Base Extraction: Useful for separating the basic this compound from neutral or acidic impurities.[4][5][6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for isolating pure compounds, particularly when dealing with complex mixtures or closely related impurities.[8][9][10]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Potential impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials (e.g., the corresponding β-phenylethylamine and aldehyde/ketone for a Pictet-Spengler synthesis).
-
Intermediates, such as the corresponding dihydroisoquinoline if reduction is incomplete.
-
Positional isomers formed during fluorination or other aromatic substitution reactions.
-
Byproducts from the cyclization reaction.[11]
Q3: How can I assess the purity of my purified this compound?
A3: Purity assessment can be performed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can detect and help identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the desired product from impurities. | Inappropriate solvent system. | Perform TLC with various solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that gives a good separation with an Rf value for the product of around 0.3-0.4.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. Use the slurry method for packing to achieve a homogenous column bed. | |
| Product is not eluting from the column. | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For basic compounds like tetrahydroisoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution and reduce tailing. |
| Product is eluting too quickly with the solvent front. | Solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. | |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Minimize the amount of solvent used to dissolve the compound. Ensure the solution is cooled sufficiently in an ice bath before filtration. |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline based on methods used for similar fluoro-isoquinoline derivatives.[1]
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate or dichloromethane:methanol).
-
Identify a solvent system that provides an Rf value of approximately 0.3 for the desired product.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent from the TLC analysis.
-
Pour the slurry into the column and allow it to pack, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with similar polarities.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for recrystallization based on methods for related compounds.[2][3]
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures like hexanes/ethyl acetate) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Impurities should ideally remain soluble or be insoluble at all temperatures.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
-
Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is a standard procedure for separating basic compounds like tetrahydroisoquinolines from neutral or acidic impurities.[7]
-
Dissolution:
-
Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous acidic solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh acidic solution to ensure complete transfer of the basic product.
-
-
Washing (Optional):
-
The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
-
Basification and Back-Extraction:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The deprotonated this compound will precipitate or form an oil.
-
Extract the now basic aqueous solution with several portions of a fresh organic solvent.
-
-
Drying and Isolation:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of Related Fluoro-Aromatic Compounds
| Compound | Stationary Phase | Eluent System | Reference |
| 5-Fluoroisoquinoline | Silica Gel | Ethyl acetate/Hexanes (gradient) | [1] |
| 5-Fluoroisoquinoline-1-carbonitrile | Silica Gel | Ethyl acetate/Hexanes (gradient) | [1] |
| 5-Fluoro-2-methyl-8-nitroquinoline | Silica Gel | Hexane/Ethyl acetate | [2] |
Table 2: Suggested Solvents for Recrystallization of Related Aromatic Compounds
| Compound Class | Recommended Solvents | Reference |
| Nitro- and methyl-substituted quinolines | Methanol, Ethanol (95%), Acetone, Dichloromethane/Hexane, Isopropyl Alcohol | [2] |
| Nitrogen-containing aromatic compounds | Ethanol, Isopropanol, Ethyl acetate, Toluene/Ethanol | [3] |
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Acid-Base Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. lcms.cz [lcms.cz]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Solutions
This technical support center provides guidance on the stability and storage of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline solutions for researchers, scientists, and drug development professionals. Due to the limited direct stability data for this specific compound, the following recommendations are based on the chemical properties of the tetrahydroisoquinoline scaffold, fluorinated aromatic compounds, and general best practices for pharmaceutical compound handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent. Store solutions in tightly sealed vials, protected from light, and at a low temperature (e.g., -20 °C or -80 °C). The choice of solvent will impact stability; consider aprotic solvents for longer-term storage.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the tetrahydroisoquinoline structure, potential degradation pathways include oxidation and photodecomposition. The secondary amine is susceptible to oxidation, which can lead to the formation of iminium ions and subsequent aromatization to the corresponding isoquinoline. The fluorinated aromatic ring may be susceptible to photolytic degradation upon exposure to UV light. Hydrolysis is less likely to be a major pathway unless reactive functional groups are present elsewhere in the molecule.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of aqueous solutions can significantly impact the stability of compounds with amine functionalities.[1] Acidic or basic conditions can catalyze degradation reactions.[1] For tetrahydroisoquinolines, extreme pH values should be avoided. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing) | Oxidation of the tetrahydroisoquinoline ring. | 1. Prepare fresh solutions using degassed solvents. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Avoid prolonged exposure to air. |
| Precipitation observed in stored solution | Poor solubility at storage temperature or degradation leading to insoluble products. | 1. Ensure the storage temperature is appropriate for the solvent used. 2. Filter the solution through a 0.22 µm filter before storage. 3. Perform a quick solubility test at the intended storage temperature before preparing a large batch. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer or during incubation. | 1. Assess the stability of the compound under your specific assay conditions (pH, temperature, buffer components). 2. Prepare fresh solutions for each experiment. 3. Include a stability-indicating analytical method (e.g., HPLC) to check the integrity of the compound before and after the assay. |
| Appearance of new peaks in chromatogram | Chemical degradation of the compound. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust storage conditions (e.g., lower temperature, protect from light, use inert atmosphere) to minimize degradation. |
Stability Influencing Factors and Recommended Storage
| Factor | Potential Impact | Recommended Conditions for Solutions |
| Temperature | Higher temperatures can accelerate degradation reactions. | Store solutions at low temperatures, such as -20 °C or -80 °C, to minimize thermal degradation. |
| Light | Exposure to UV light can induce photolytic degradation of the fluorinated aromatic ring. | Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. |
| Atmosphere | Oxygen in the air can lead to oxidative degradation of the tetrahydroisoquinoline core. | Prepare solutions with degassed solvents and store under an inert atmosphere (e.g., argon or nitrogen). |
| pH (for aqueous solutions) | Extreme pH values can catalyze hydrolytic or other degradation pathways. | Maintain a neutral pH range (6-8) using a suitable buffer system. |
| Solvent | The choice of solvent can affect stability. Protic solvents may participate in degradation reactions. | For long-term storage, consider using aprotic solvents like DMSO or DMF. For aqueous buffers, ensure compatibility and appropriate pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105 °C for 24 hours, then dissolve in the initial solvent.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.[3][4]
Objective: To develop an HPLC method that can resolve this compound from all potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is recommended to ensure the separation of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
overcoming solubility issues of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome in vitro solubility challenges with 5-Fluoro-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is a weakly basic compound with a hydrophobic core. Its solubility in aqueous solutions is highly dependent on pH.[1][2][3][4] At neutral or alkaline pH, the secondary amine group is largely unprotonated, making the molecule less polar and thus poorly soluble in water. Precipitation upon dilution of a stock solution is a common indicator of this issue.
Q2: What is the recommended starting solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this compound.[5][6] Ethanol can also be considered.[7][8] It is crucial to be aware that the final concentration of the organic solvent in your in vitro assay should be kept low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or toxicity.[6][7]
Q3: Can I use pH adjustment to improve solubility?
A3: Yes, pH adjustment is a primary and highly effective method for this compound.[9][10] Since it is a weak base, lowering the pH of the aqueous medium will protonate the amine group, forming a more soluble salt.[4][10] Preparing a stock solution in a dilute acidic solution or adjusting the pH of the final assay buffer can significantly enhance solubility.
Q4: Are there alternative methods if pH adjustment and co-solvents are not suitable for my experiment?
A4: Absolutely. Complexation with cyclodextrins is an excellent alternative.[9][11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate the non-polar regions of the drug, thereby increasing its aqueous solubility.[11][12][13] This method is often used to avoid the potential toxicity of organic solvents in sensitive cell-based assays.
Troubleshooting Guides
Issue 1: Compound precipitates immediately when diluting a DMSO stock into aqueous buffer.
This is the most common solubility issue, indicating that the compound's solubility limit has been exceeded in the final aqueous medium.
// Node styles start_node [label="Start: Precipitation\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Graph structure start_node -> decision_node1 [label="Check Final pH"]; decision_node1 -> process_node1 [label="pH is ≥ 7.0"]; decision_node1 -> decision_node2 [label="pH is < 7.0"];
process_node1 -> end_node1 [label="Lower pH to 5.0-6.5"]; end_node1 [label="Strategy 1:\npH Adjustment"];
decision_node2 -> decision_node3 [label="Check Final\nConcentration"]; decision_node3 -> process_node2 [label="Concentration is High"]; process_node2 -> end_node2 [label="Lower Final Concentration"]; end_node2 [label="Re-evaluate Dose"];
decision_node3 -> process_node3 [label="Concentration is Low"]; process_node3 -> end_node3 [label="Use Cyclodextrin\nor Co-solvent"]; end_node3 [label="Strategy 2:\nFormulation Change"]; }
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
Data Summary Tables
Table 1: Physicochemical Properties of Tetrahydroisoquinolines
| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent) | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (Analogue) | This compound (Target) |
| Molecular Formula | C₉H₁₁N [14] | C₉H₁₀FN [15] | C₉H₁₀FN |
| Molecular Weight | 133.19 g/mol | 151.18 g/mol [15] | 151.18 g/mol |
| pKa (Predicted) | ~9.7 (Basic Amine) | ~9.5 (Basic Amine) | ~9.5 (Basic Amine) |
| Predicted LogP | 1.4 - 1.6 | 1.7 - 1.9 | 1.7 - 1.9 |
| Water Solubility | 20 g/L (at 20°C) [16] | Poor | Poor (Expected) |
Note: Specific experimental data for the 5-fluoro isomer is limited; properties are estimated based on the parent compound and closely related analogues.
Table 2: Comparison of Solubilization Strategies
| Strategy | Primary Mechanism | Pros | Cons | Recommended Use Case |
| pH Adjustment | Ionization of the basic amine to form a soluble salt. [10] | Simple, effective, minimal added components. | May not be suitable for pH-sensitive assays; potential for pH to drift. | Initial strategy for most routine buffer systems (e.g., MES, HEPES adjusted to pH < 7). |
| Co-solvents (DMSO, Ethanol) | Reduces the polarity of the aqueous solvent system. [17][18] | High solubilizing power for stock solutions. [19] | Potential for cellular toxicity or assay interference, even at low %. [6][8] | Preparing high-concentration stock solutions for serial dilution. Final concentration should be <0.5%. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic molecule in a soluble complex. [11][12] | Low cellular toxicity, avoids organic solvents, can improve stability. [11] | May have a minor effect on free drug concentration; requires optimization of drug:CD ratio. | Sensitive cell-based assays where organic solvents or pH changes are undesirable. |
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution (10 mM)
-
Weigh Compound: Accurately weigh 1.51 mg of this compound (FW: 151.18 g/mol ).
-
Prepare Acidic Solvent: Prepare a 10 mM solution of Hydrochloric Acid (HCl) in sterile, nuclease-free water.
-
Dissolve: Add the acidic solvent dropwise to the compound while vortexing. Gently warm to 37°C if necessary to aid dissolution.
-
Adjust Volume: Once fully dissolved, bring the final volume to 1.0 mL with the 10 mM HCl solution.
-
Sterilize & Store: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at -20°C in small aliquots. Note: When adding this stock to a neutral buffer, ensure the final buffer concentration is sufficient to prevent a significant drop in the overall pH.
Protocol 2: Solubilization Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol aims to create a 1 mM aqueous solution. The optimal molar ratio of Drug:CD may need to be determined empirically (starting with 1:5 or 1:10 is common).
-
Prepare Cyclodextrin Solution: Prepare a 10 mM solution of HP-β-CD in your desired aqueous assay buffer. For example, dissolve ~15.4 mg of HP-β-CD (average MW ~1540 g/mol ) in 1 mL of buffer.
-
Add Compound: Add 0.151 mg of this compound to the HP-β-CD solution.
-
Incubate: Vortex the mixture vigorously for 1-2 minutes.
-
Facilitate Complexation: Incubate the solution at 37°C for 1-2 hours with intermittent shaking or sonication to ensure maximum complexation.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. The exact concentration should be confirmed analytically if required.
Mechanism of pH-Dependent Solubility
Caption: Equilibrium of 5-Fluoro-THIQ at different pH values.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes | CycloChem Bio Co., Ltd. [cyclochem.com]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. ijpbr.in [ijpbr.in]
minimizing by-product formation in 5-Fluoro-1,2,3,4-tetrahydroisoquinoline reactions
Welcome to the technical support center for reactions involving 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis and derivatization of this compound.
Synthesis of this compound
The two primary methods for synthesizing the fluorinated tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. A major challenge in the Pictet-Spengler synthesis is controlling the regioselectivity of the cyclization, which can lead to the formation of the undesired 7-fluoro isomer as a by-product. The Bischler-Napieralski reaction can also yield significant by-products if not performed under optimal conditions.
Q1: I am getting a mixture of 5-fluoro and 7-fluoro isomers in my Pictet-Spengler reaction. How can I improve the selectivity for the desired 5-fluoro isomer?
A1: The formation of regioisomers is a common issue in the Pictet-Spengler cyclization of 2-fluorophenylethylamine. The ratio of the 5-fluoro (desired) to the 7-fluoro (by-product) isomer is highly dependent on the reaction conditions, particularly the acid catalyst and temperature.
-
Troubleshooting:
-
Strongly Acidic Conditions: Employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures generally favors the formation of the thermodynamically more stable 5-fluoro isomer. The electron-withdrawing nature of the fluorine atom deactivates the ortho position (leading to the 7-fluoro isomer) to a greater extent than the para position (leading to the 5-fluoro isomer).
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the formation of the thermodynamically favored product.
-
Quantitative Data on Regioselectivity:
| Starting Material | Aldehyde/Ketone | Acid Catalyst | Temperature (°C) | Ratio (5-Fluoro : 7-Fluoro) | Reference |
| 2-Fluorophenylethylamine | Formaldehyde | TFA | 80 | 85 : 15 | Fictionalized Data |
| 2-Fluorophenylethylamine | Formaldehyde | HCl | 100 | 90 : 10 | Fictionalized Data |
| 2-Fluorophenylethylamine | Formaldehyde | Formic Acid | 100 | 70 : 30 | Fictionalized Data |
Q2: My Bischler-Napieralski reaction is giving a low yield of the desired 5-fluoro-3,4-dihydroisoquinoline and forming a significant amount of a styrene by-product. What can I do to improve this?
A2: The formation of a styrene derivative via a retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis, especially with substrates that can form a stable conjugated system.[1]
-
Troubleshooting:
-
Choice of Dehydrating Agent: While phosphorus oxychloride (POCl₃) is commonly used, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective for less reactive substrates.[2] However, for substrates prone to side reactions, milder conditions using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine at lower temperatures may be beneficial.
-
Solvent: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter reaction, thus minimizing the styrene by-product.[1]
-
Logical Workflow for Bischler-Napieralski Troubleshooting
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
N-Alkylation of this compound
N-alkylation is a common follow-up reaction to introduce various substituents. Issues such as low yield, incomplete reaction, and over-alkylation can occur.
Q3: My N-alkylation of this compound with an alkyl halide is slow and gives a low yield. How can I improve the reaction?
A3: Low reactivity can be due to several factors, including the strength of the base, the reactivity of the alkyl halide, and the solvent system.
-
Troubleshooting:
-
Base: A stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like triethylamine (TEA).
-
Phase-Transfer Catalysis (PTC): For reactions in a biphasic system (e.g., organic solvent and aqueous base), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate by transporting the deprotonated amine into the organic phase. This is particularly useful for N-alkylation with benzyl bromide.
-
Alkylating Agent: If using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can improve the reaction rate.
-
Comparison of N-Alkylation Conditions:
| Alkylating Agent | Base | Solvent | Catalyst | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | None | 65 | Fictionalized Data |
| Benzyl Bromide | K₂CO₃ | Toluene/H₂O | TBAB | 92 | Fictionalized Data |
| Ethyl Bromide | Cs₂CO₃ | DMF | None | 85 | Fictionalized Data |
Q4: I am observing the formation of a quaternary ammonium salt (over-alkylation) in my N-alkylation reaction. How can I prevent this?
A4: Over-alkylation occurs when the newly formed tertiary amine is further alkylated.[3][4]
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor the initial alkylation.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
N-Acylation of this compound
N-acylation is another key transformation. The choice of reaction conditions can impact the yield and purity of the final product.
Q5: I am performing an N-acylation with an acyl chloride and pyridine, but the yield is low and the workup is difficult. Are there better methods?
A5: While pyridine is a common base for N-acylation, it can sometimes lead to purification challenges. The Schotten-Baumann reaction is a robust alternative.
-
Troubleshooting:
-
Schotten-Baumann Conditions: This method uses an aqueous base (like NaOH or KOH) in a biphasic system with an organic solvent (like dichloromethane or diethyl ether).[5] The acyl chloride reacts with the amine in the organic phase, and the generated HCl is neutralized by the aqueous base. This often leads to cleaner reactions and easier workup.[5] The amine is typically more nucleophilic than water, leading to preferential N-acylation.[6]
-
Experimental Workflow for Schotten-Baumann N-Acylation
Caption: A typical workflow for N-acylation under Schotten-Baumann conditions.
Purification
Q6: How can I effectively separate the 5-fluoro and 7-fluoro isomers of 1,2,3,4-tetrahydroisoquinoline?
A6: The separation of these regioisomers can be challenging due to their similar physical properties.
-
Troubleshooting:
-
Column Chromatography: Careful column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be effective. Using a high-performance liquid chromatography (HPLC) system with a normal or reverse-phase column can provide better resolution for analytical and small-scale preparative separations.
-
Recrystallization: If the isomeric mixture is solid, fractional recrystallization from a suitable solvent or solvent mixture may be attempted. This is often an iterative process.
-
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound (Optimized for 5-Fluoro Isomer)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorophenylethylamine (1.0 eq) in toluene.
-
Reagent Addition: Add paraformaldehyde (1.2 eq).
-
Acid Catalyst: Add trifluoroacetic acid (1.5 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to separate the 5-fluoro and 7-fluoro isomers.
Protocol 2: N-Alkylation of this compound using Phase-Transfer Catalysis
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide.
-
Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise while stirring vigorously.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 3: N-Acylation of this compound via Schotten-Baumann Reaction
-
Reactant Preparation: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product. Further purification by recrystallization or column chromatography can be performed if needed.
Reaction Pathway Overview
Caption: Synthetic pathways involving this compound.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorination of Tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorination of tetrahydroisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the fluorination of tetrahydroisoquinolines?
A1: The primary methods for fluorinating tetrahydroisoquinolines include electrophilic fluorination, nucleophilic fluorination, and, more recently, photoredox catalysis.[1][2]
-
Electrophilic Fluorination: This is a widely used method that employs reagents with an electrophilic fluorine source, such as Selectfluor™ (F-TEDA-BF4).[3] These reactions are often performed on electron-rich aromatic or heterocyclic systems.[4]
-
Nucleophilic Fluorination: This method involves the displacement of a leaving group by a nucleophilic fluoride source, such as alkali metal fluorides (e.g., CsF, KF) or tetra-n-butylammonium fluoride (TBAF).[2][5][6] It is particularly useful for introducing fluorine-18 for applications like positron emission tomography (PET).[7]
-
Photoredox Catalysis: This modern approach utilizes visible light and a photocatalyst to generate reactive radical intermediates, enabling fluorination under mild conditions.[1][8] This method can be advantageous for complex molecules and offers unique reactivity.[9]
Q2: I am observing low to no yield in my fluorination reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields in fluorination reactions can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inappropriate Reagent Choice: The choice of fluorinating agent is critical. For electron-rich tetrahydroisoquinolines, an electrophilic fluorinating agent like Selectfluor™ is often a good starting point.[3] For substrates with a good leaving group, a nucleophilic approach might be more suitable.[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. For electrophilic fluorinations, ensure your solvent is dry if the reaction is moisture-sensitive.[10] For nucleophilic fluorinations, aprotic polar solvents are generally preferred. Optimization of temperature and reaction time through systematic screening is recommended.[7]
-
Substrate Deactivation: If your tetrahydroisoquinoline has strongly electron-withdrawing groups, it may be too deactivated for electrophilic fluorination. In such cases, a different synthetic strategy or a more powerful fluorinating agent might be necessary.
-
Reagent Decomposition: Some fluorinating agents can be sensitive to moisture or light. Ensure proper storage and handling of your reagents.[3]
Q3: My reaction is producing multiple products, and the regioselectivity is poor. How can I improve the selectivity of the fluorination?
A3: Poor regioselectivity is a common challenge, especially with electrophilic aromatic substitution on the tetrahydroisoquinoline scaffold.
-
Directing Groups: The position of fluorination is heavily influenced by the existing substituents on the aromatic ring. Electron-donating groups will direct ortho- and para-, while electron-withdrawing groups will direct meta-. Protecting the nitrogen of the tetrahydroisoquinoline with an electron-withdrawing group can alter the electronic properties of the ring system and influence regioselectivity.[11]
-
Steric Hindrance: Bulky substituents can block certain positions, favoring fluorination at less sterically hindered sites.
-
Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For instance, some modern photoredox methods may offer improved regioselectivity compared to traditional methods.[1]
-
Reaction Conditions: Modifying the solvent and temperature can sometimes influence the regioselectivity of the reaction.
Q4: I am observing significant side reactions, such as oxidation of the tetrahydroisoquinoline ring. How can this be prevented?
A4: The tetrahydroisoquinoline core is susceptible to oxidation, especially under harsh reaction conditions.[11]
-
N-Protection: The nitrogen atom in the tetrahydroisoquinoline ring is electron-donating, making the system prone to oxidation. Protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Ac) can decrease the electron density of the ring system and reduce its susceptibility to oxidation.[11]
-
Milder Reagents and Conditions: Using milder fluorinating agents and reaction conditions can help minimize oxidation. Photoredox catalysis, which often proceeds under very mild conditions, can be a good alternative.[1][8]
-
Choice of Oxidant (in some methods): In methods that require an external oxidant, the choice and stoichiometry of the oxidant are critical.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Inactive catalyst or reagent. | - Use fresh, properly stored reagents.[3]- For photoredox catalysis, ensure the light source is functional and at the correct wavelength. |
| Incorrect reaction temperature. | - Optimize the temperature. Some reactions require heating, while others need to be run at low temperatures to control selectivity.[7] | |
| Poor solubility of reactants. | - Choose a solvent system in which all reactants are soluble. | |
| Multiple Products / Poor Regioselectivity | Competing reaction sites. | - Analyze the electronic effects of substituents to predict the most likely sites of fluorination.- Consider using a protecting group strategy to block certain positions or alter the electronic nature of the substrate.[11] |
| Over-fluorination. | - Reduce the stoichiometry of the fluorinating agent.- Decrease the reaction time or temperature. | |
| Formation of Oxidation Byproducts | Substrate is sensitive to oxidation. | - Protect the nitrogen of the tetrahydroisoquinoline with an electron-withdrawing group.[11]- Use milder reaction conditions and reagents.[1] |
| Air sensitivity. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Decomposition of Starting Material | Harsh reaction conditions. | - Lower the reaction temperature.- Use a milder fluorinating agent or a different fluorination method (e.g., photoredox catalysis).[1] |
| Instability of the substrate. | - Ensure the starting material is pure and stable under the reaction conditions. Some fused tetrahydroquinolines can be unstable in solution.[12] |
Comparison of Fluorination Methods
| Method | Fluorine Source | Typical Substrate | Advantages | Disadvantages |
| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor™, NFSI)[4] | Electron-rich aromatics and heterocycles | - Commercially available reagents.- Often high-yielding. | - Can have regioselectivity issues.- May require harsh conditions for less reactive substrates.[4] |
| Nucleophilic Fluorination | Nucleophilic (e.g., CsF, KF, TBAF)[5][6] | Aromatics/heterocycles with a good leaving group | - Suitable for 18F radiolabeling.[7]- Can be cost-effective for large-scale synthesis. | - Requires a pre-functionalized substrate.- Basicity of fluoride salts can cause side reactions.[13] |
| Photoredox Catalysis | Electrophilic or nucleophilic sources can be used[1] | Wide range of substrates, including those with sensitive functional groups | - Mild reaction conditions.- High functional group tolerance.- Can enable novel reactivity.[1][8] | - May require specialized equipment (e.g., specific wavelength LEDs).- Catalyst screening may be necessary. |
Experimental Protocols
Representative Protocol for Electrophilic Fluorination of N-Boc-Tetrahydroisoquinoline using Selectfluor™
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
N-Boc-tetrahydroisoquinoline derivative
-
Selectfluor™
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-Boc-tetrahydroisoquinoline derivative (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile.
-
In a separate flask, dissolve Selectfluor™ (1.1 - 1.5 equiv) in anhydrous acetonitrile.
-
Slowly add the Selectfluor™ solution to the solution of the tetrahydroisoquinoline derivative at room temperature (or a pre-determined optimal temperature).
-
Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated tetrahydroisoquinoline.
Visualizations
Caption: General experimental workflow for the fluorination of tetrahydroisoquinoline.
Caption: Decision tree for troubleshooting low yield in fluorination reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Selectfluor [commonorganicchemistry.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
I. Synthesis: Pictet-Spengler Reaction
The synthesis of this compound is commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] For the synthesis of the target molecule, 3-fluorophenethylamine is reacted with formaldehyde.
Experimental Workflow: Pictet-Spengler Synthesis
Caption: Generalized workflow for the Pictet-Spengler synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pictet-Spengler reaction is showing low to no product formation. What are the possible causes and solutions?
A1: Low yields in the Pictet-Spengler reaction, especially with an electron-withdrawing substituent like fluorine on the aromatic ring, can be a common issue.[1] Here are several factors to consider:
-
Insufficiently Acidic Conditions: The reaction is acid-catalyzed, and the formation of the reactive iminium ion is crucial.[1] If the conditions are not acidic enough, the reaction will not proceed efficiently.
-
Solution: Increase the concentration of the acid catalyst (e.g., concentrated HCl, trifluoroacetic acid - TFA) or switch to a stronger acid. In some cases, superacids have been used for less reactive substrates.[1]
-
-
Reaction Temperature and Time: Less nucleophilic aromatic rings, such as those with electron-withdrawing groups, may require higher temperatures and longer reaction times to facilitate cyclization.[1]
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Extend the reaction time and track its progress using TLC or LC-MS.
-
-
Water Scavenging: The initial condensation step to form the iminium ion produces water. Excess water can shift the equilibrium back towards the starting materials.
-
Solution: While strong protic acids are common, consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) in an aprotic solvent to help drive the reaction forward.
-
Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: The primary side products in the Pictet-Spengler synthesis of this compound are often regioisomers.
-
Regioisomer Formation: The fluorine atom at the meta position of the phenethylamine starting material can direct the cyclization to two different positions on the aromatic ring, leading to the formation of both the desired 5-fluoro and the undesired 7-fluoro isomer. The formation of the para-cyclized product (relative to the activating group) is generally the thermodynamically favored outcome, which in this case would be the 7-fluoro isomer.[3]
-
Solution:
-
Thermodynamic Control: Using stronger acidic conditions and higher temperatures can favor the formation of the more stable thermodynamic product.[3]
-
Kinetic Control: To potentially favor the ortho-cyclization product (5-fluoro isomer), milder reaction conditions (lower temperature, weaker acid) could be explored, though this may come at the expense of overall yield.[3]
-
-
-
Polymerization: Aldehydes, particularly formaldehyde, can undergo self-polymerization under acidic conditions.
-
Solution: Use a formaldehyde equivalent like paraformaldehyde or dimethoxymethane, which can depolymerize under the reaction conditions to provide a slow and steady supply of formaldehyde.
-
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting steps for low yield in the Pictet-Spengler synthesis.
Generalized Experimental Protocol
Materials:
-
3-Fluorophenethylamine
-
Paraformaldehyde (or 37% aqueous formaldehyde)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Solvent (e.g., water, ethanol, or toluene)
-
Sodium bicarbonate (for workup)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-fluorophenethylamine in the chosen solvent.
-
Add paraformaldehyde (or aqueous formaldehyde).
-
Slowly add the acid catalyst while stirring, potentially in an ice bath to control any initial exotherm.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
II. Purification: High-Performance Liquid Chromatography (HPLC)
Purification of the crude product is essential to remove unreacted starting materials, side products (such as the 7-fluoro isomer), and other impurities. Reverse-phase HPLC is a suitable technique for this purpose.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: What are the recommended starting conditions for HPLC purification of this compound?
A3: A good starting point for reverse-phase HPLC purification would be:
| Parameter | Recommended Condition |
| Column | C18 |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFAB: Acetonitrile or Methanol with 0.1% Formic Acid or TFA |
| Gradient | Start with a low percentage of B and gradually increase. A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | For an analytical column (e.g., 4.6 mm ID), 1.0 mL/min. For preparative columns, the flow rate will be higher. |
| Detection | UV at 254 nm or 280 nm. |
Q4: I am having trouble separating the 5-fluoro and 7-fluoro isomers. What can I do?
A4: Isomers can be challenging to separate. Here are some strategies:
-
Optimize the Gradient: A shallower gradient will provide better resolution. Try decreasing the rate of increase of the organic solvent in your mobile phase.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can sometimes resolve closely eluting peaks.
-
Consider a Different Stationary Phase: While C18 is a good starting point, other stationary phases may offer better selectivity. A phenyl-hexyl column or a fluorinated phase column could provide different interactions and improve separation.[4]
-
Adjust the pH: The pH of the mobile phase can affect the retention of ionizable compounds. Ensure your mobile phase pH is at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.
III. Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of the synthesized product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
Expected 1H NMR Features:
-
Aromatic Protons: You would expect to see signals in the aromatic region (approx. 6.5-7.5 ppm). The fluorine atom will cause splitting (coupling) of the adjacent proton signals, resulting in doublets or multiplets.
-
CH2 Groups: The three methylene groups of the tetrahydroisoquinoline ring will appear as multiplets or triplets in the aliphatic region (approx. 2.5-4.5 ppm).
-
NH Proton: A broad singlet for the amine proton, which may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
Expected 13C NMR Features:
-
Aromatic Carbons: Signals in the aromatic region (approx. 110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller couplings.
-
Aliphatic Carbons: Signals for the three methylene carbons in the aliphatic region (approx. 25-55 ppm).
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic CHs | 6.5 - 7.5 (with H-F coupling) | 110 - 140 (with C-F coupling) |
| C-F | - | 155 - 165 (large ¹JCF) |
| Aliphatic CH₂s | 2.5 - 4.5 | 25 - 55 |
| NH | Variable (broad) | - |
Note: These are estimations. Actual values may vary based on solvent and other experimental conditions.
IV. Biological Activity: Topoisomerase II Inhibition and Cytotoxicity Assays
This compound and its analogs may exhibit anticancer activity through the inhibition of Topoisomerase II, leading to apoptosis.[7]
Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis
Caption: Simplified signaling pathway of apoptosis induced by Topoisomerase II inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting for Biological Assays
Q6: My Topoisomerase II decatenation assay is not working. The negative control (enzyme only) is not showing decatenation. What should I do?
A6: If your enzyme is not active in the control lane, the results of your experiment will be invalid. Here are some common causes and solutions:
-
Enzyme Inactivity: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the Topoisomerase II enzyme. Always store the enzyme at -80°C and avoid repeated freeze-thaw cycles.[8]
-
-
ATP Degradation: ATP is essential for Topoisomerase II activity and can degrade over time, especially if not stored properly.
-
Solution: Prepare a fresh solution of ATP for each experiment.[9]
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for enzyme activity.
-
Solution: Double-check the composition and pH of your assay buffer. Prepare it fresh if there is any doubt about its integrity.
-
-
Contaminants in Crude Extracts: If using cellular extracts, they may contain inhibitors or nucleases that interfere with the assay.
-
Solution: Purify your enzyme further or perform a buffer exchange to remove potential inhibitors. Check for nuclease activity by incubating the extract with the DNA substrate in the absence of ATP; degradation of the DNA will indicate nuclease contamination.[10]
-
Q7: I am getting a high background in my Sulforhodamine B (SRB) assay. How can I reduce it?
A7: High background can obscure the signal from your cells and lead to inaccurate results. Common causes include:
-
Incomplete Washing: Residual SRB dye that is not bound to cellular protein will contribute to the background signal.
-
Serum Protein Contamination: Proteins from the culture medium can adhere to the plate and bind the SRB dye.
-
Solution: While some protocols suggest fixing cells directly in the medium, if you experience high background, you can try gently washing the cells with PBS before fixation. However, be aware that this may cause some cell detachment.
-
-
Scratched Wells: Scratches on the plastic surface of the wells can trap the dye.
-
Solution: Handle the plates carefully to avoid scratching the bottom of the wells.
-
Q8: My SRB assay results are not reproducible. What could be the cause?
A8: Lack of reproducibility is often due to inconsistencies in the experimental procedure.
-
Uneven Cell Seeding: If the number of cells varies significantly between wells, the results will not be comparable.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column to prevent settling.
-
-
Edge Effects: Cells in the outer wells of a 96-well plate can evaporate more quickly, leading to different growth conditions.
-
Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
-
-
Incomplete Solubilization of the Dye: If the bound SRB dye is not fully dissolved in the Tris buffer, the absorbance readings will be artificially low and variable.
-
Solution: Ensure the plate is adequately agitated (e.g., on a plate shaker) for a sufficient amount of time to completely solubilize the dye.[13]
-
Detailed Experimental Protocols
Topoisomerase II Decatenation Assay Protocol
-
On ice, prepare a reaction mixture containing the assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, and BSA), ATP, and kinetoplast DNA (kDNA).
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase II enzyme to each tube. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.[14]
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the decatenated minicircles have migrated a sufficient distance.
-
Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate as distinct bands.[8]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[15]
-
Wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove the TCA and unbound proteins. Air dry the plates completely.
-
Add 0.04% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510-565 nm using a microplate reader.[13]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
Navigating the Degradation Pathways of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigating the degradation pathways of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. Due to the limited publicly available data specific to this compound, this guide leverages established principles of forced degradation studies for analogous N-heterocyclic and fluorinated compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in designing, executing, and interpreting experimental studies to elucidate its stability and degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental stress conditions?
A1: While specific pathways for this compound are not extensively documented, analogous tetrahydroisoquinoline and fluorinated compounds are susceptible to several common degradation routes. These include:
-
Oxidation: The tetrahydroisoquinoline ring system, particularly the nitrogen and benzylic carbons, can be susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. The fluorine substituent may influence the reactivity of the aromatic ring.
-
Hydrolysis: Although the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring cleavage or other rearrangements, especially at elevated temperatures.
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to the formation of radicals and subsequent complex degradation products. The presence of the fluorine atom may alter the photostability of the molecule.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo various thermal decomposition reactions. The stability will depend on the overall molecular structure and the presence of any other functional groups.
Q2: What are the initial steps for conducting a forced degradation study on this compound?
A2: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[1][2] The initial steps involve subjecting a solution of the compound to a variety of stress conditions to induce degradation.[1][2] It is recommended to start with a single batch of the substance.[3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[2]
Q3: How do I set up the experimental conditions for forced degradation?
A3: A systematic approach is recommended, where different stress conditions are applied individually. The following table summarizes typical starting conditions for forced degradation studies. These may need to be optimized based on the observed stability of this compound.
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time Points (suggested) |
| Hydrolysis | 0.1 M HCl0.1 M NaOHControl (no acid/base) | 40 °C, 60 °C | 1, 3, 5, 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature, 40 °C | 1, 3, 5, 7 days |
| Thermal | Dry Heat | 60 °C, 80 °C | 1, 3, 5, 7 days |
| Photolytic | UV/Vis Light (ICH Q1B) | Room Temperature | 1, 3, 5, 7 days |
Note: The specific concentrations of acid/base, peroxide, temperatures, and time points should be adjusted based on the preliminary stability data of the compound.
Troubleshooting Guides
HPLC Method Development and Analysis
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For example, use a higher concentration of acid/base or peroxide, increase the temperature, or prolong the exposure time.
-
Ensure proper sample preparation and that the compound is fully dissolved in the stress medium.
-
Verify the performance of your analytical method to ensure it can detect small changes in the parent compound concentration.
-
Issue 2: The parent peak in the chromatogram is completely gone after stress testing.
-
Possible Cause: The degradation was too extensive, leading to the complete consumption of the starting material.
-
Troubleshooting Steps:
-
Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, more dilute stressor).
-
Analyze samples at earlier time points to capture the initial degradation products.
-
Dilute the sample before injection to avoid detector saturation if the degradation products have a much stronger UV absorbance than the parent compound.
-
Issue 3: Poor separation of degradation products from the parent peak in the HPLC chromatogram.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of the parent compound and its degradants.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the organic modifier-to-aqueous buffer ratio. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and different pH values of the aqueous phase.
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve the resolution of peaks with different polarities. Optimize the gradient slope and time.
-
Column Selection: Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) that may offer different selectivity for your analytes.
-
Temperature: Adjust the column temperature. Sometimes, a change in temperature can significantly impact the separation.
-
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Store the stock solution in a temperature-controlled oven.
-
Photolytic: Expose the stock solution to a light source as specified in ICH Q1B guidelines.
-
-
Incubation: Store the stressed samples under the conditions outlined in the table above. Protect the oxidative and photolytic samples from light when not being exposed.
-
Sampling: At each time point, withdraw an aliquot of the sample.
-
Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. A common starting point is a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. UV detection should be set at the maximum absorbance wavelength of the parent compound.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in the Pictet-Spengler Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Ensure anhydrous conditions. Use a Dean-Stark trap to remove water if necessary. Consider pre-formation of the imine before adding the acid catalyst. | Increased conversion to the imine intermediate, leading to a higher yield of the final product. |
| Deactivation of the aromatic ring by the fluorine substituent | The electron-withdrawing nature of fluorine can slow down the electrophilic aromatic substitution. Use a stronger acid catalyst such as a superacid, or increase the reaction temperature. Note that harsher conditions may lead to side products.[1] | Improved reaction rate and higher yield of the cyclized product. |
| Side reactions | Over-alkylation or polymerization can occur under harsh acidic conditions. Monitor the reaction closely by TLC or HPLC. Optimize the reaction time and temperature to minimize the formation of byproducts. | Reduced formation of impurities and improved isolated yield of the desired product. |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of regioisomers | Depending on the starting materials, cyclization could potentially occur at different positions on the aromatic ring. Carefully choose starting materials that favor the desired regioselectivity. Purification by column chromatography may be necessary to separate isomers. | Isolation of the desired 5-fluoro isomer with high purity. |
| Residual starting materials or intermediates | Optimize the reaction conditions to drive the reaction to completion. Use an appropriate work-up procedure to remove unreacted starting materials. Recrystallization or column chromatography can be used for final purification. | A final product with high purity, free from starting materials and reaction intermediates. |
| Contamination from reagents | Ensure all reagents and solvents are of high purity. Impurities in the starting materials can lead to the formation of unexpected side products. | A cleaner reaction profile and a purer final product. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for preparing this compound?
A1: The two most common methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and the Bischler-Napieralski reactions.[2][3] For the synthesis of this compound, a plausible route involves the Pictet-Spengler reaction of 2-(3-fluorophenyl)ethylamine with a suitable formaldehyde equivalent.[4] An alternative is the Bischler-Napieralski reaction using N-[2-(3-fluorophenyl)ethyl]formamide, followed by reduction of the resulting 3,4-dihydroisoquinoline.[5]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The use of strong acids like concentrated hydrochloric acid or superacids requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.[3] Reactions can be exothermic, especially during the addition of reagents, and should be carefully monitored and controlled, particularly on a larger scale. The use of flammable solvents also requires appropriate safety precautions to prevent fires.
Q3: How does the fluorine substituent affect the Pictet-Spengler reaction?
A3: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This can make the cyclization step of the Pictet-Spengler reaction more challenging compared to substrates with electron-donating groups.[6] To overcome this, stronger acidic conditions or higher reaction temperatures may be necessary.[1]
Q4: What purification methods are recommended for the final product at a larger scale?
A4: For larger quantities, purification by column chromatography can be resource-intensive. Consider purification by crystallization if the product is a solid and a suitable solvent system can be found. Distillation under reduced pressure may be an option if the product is a high-boiling liquid. Acid-base extraction can also be a useful technique to remove non-basic impurities.
Q5: Can I use a one-pot procedure for the synthesis?
A5: One-pot procedures, such as a chemoenzymatic one-pot process involving an oxidation followed by a Pictet-Spengler reaction, have been developed for the synthesis of tetrahydroisoquinolines.[7] While this can improve efficiency, careful optimization of the reaction conditions is required to ensure compatibility of all reaction steps and reagents.
Experimental Protocols
Conceptual Experimental Workflow for the Synthesis of this compound via Pictet-Spengler Reaction
This is a generalized protocol and may require optimization.
-
Imine Formation:
-
To a solution of 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Cyclization:
-
Slowly add a strong acid (e.g., concentrated hydrochloric acid or trifluoroacetic acid, 2-3 equivalents) to the cooled reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrahydroisoquinoline Synthesis
| Reaction | Key Reagents | Typical Solvents | Temperature Range | General Yields | Reference |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone, Acid catalyst (HCl, TFA) | Protic or Aprotic | Room temp. to reflux | Moderate to High | [3] |
| Bischler-Napieralski | β-arylethylamide, Dehydrating agent (POCl₃, P₂O₅) | Aprotic (e.g., Toluene) | Room temp. to 100 °C | Good | [8] |
| Asymmetric Hydrogenation | Dihydroisoquinoline, Chiral catalyst (e.g., Ru- or Ir-based) | Various | Varies | High with high ee | [9] |
Visualizations
Caption: Pictet-Spengler synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
The rigorous validation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For novel compounds such as 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog belonging to a class of compounds with significant biological activities, confirming purity is essential to ensure safety, efficacy, and reproducibility in research and clinical applications.[1][2] Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, making their identification and quantification a critical step.[3]
This guide provides a comparative overview of the primary analytical techniques used to validate the purity of synthesized this compound. It details the experimental protocols for each method, presents a comparative analysis of their performance, and offers visual workflows to aid in experimental design. The intended audience includes researchers, medicinal chemists, and quality control specialists involved in the synthesis and characterization of new chemical entities.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach is typically employed to establish the purity of a synthesized compound, as no single technique can provide a complete profile of all possible impurities.[4] The most common and powerful methods for organic compound characterization include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, adept at separating a wide array of compounds.[7] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for analyzing the polarity of compounds like this compound.[8]
Data Presentation: HPLC Performance Characteristics
| Parameter | Performance | Notes |
| Purity Detection Limit | ~0.01% - 0.1% | Highly sensitive for non-volatile impurities.[3][9] |
| Quantitative Accuracy | High (with proper calibration) | Can provide precise quantification of impurities. |
| Compound Volatility | Not required | Ideal for non-volatile and thermally labile compounds. |
| Sample Requirement | Low (µg to mg range) | |
| Analysis Time | Rapid to moderate (5-60 min) |
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a representative method and may require optimization.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 10:90 v/v).[11] For improved peak shape and resolution, a small amount of an acid modifier like formic acid or phosphoric acid can be added.[12] The mobile phase should be filtered and degassed.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector (e.g., 0.1-10 µg/mL).[11]
-
Chromatographic Conditions:
-
Data Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualization: HPLC Purity Validation Workflow
Caption: Workflow for purity analysis using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is particularly effective for identifying and quantifying volatile organic impurities. For compounds like tetrahydroisoquinolines, derivatization may be necessary to increase volatility and improve chromatographic peak shape.[14][15]
Data Presentation: GC-MS Performance Characteristics
| Parameter | Performance | Notes |
| Purity Detection Limit | < 0.01% | Extremely sensitive, especially for volatile impurities.[8] |
| Identification Power | High | MS provides molecular weight and fragmentation data, aiding in the structural elucidation of impurities.[5] |
| Compound Volatility | Required | Limited to thermally stable and volatile compounds or those that can be derivatized.[15] |
| Sample Requirement | Very Low (ng to pg range) | |
| Analysis Time | Moderate (20-60 min) |
Experimental Protocol: GC-MS Method for this compound
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Derivatization (if necessary): To increase volatility, the amine group of the tetrahydroisoquinoline can be derivatized (e.g., silylation with N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA).[14]
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the main component peak and any impurity peaks. The mass spectrum of each peak can be compared to spectral libraries for identification. Purity is estimated by comparing the peak area of the main component to the total ion chromatogram (TIC) area.
Visualization: GC-MS Purity Validation Workflow
Caption: Workflow for purity and impurity ID using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative. The presence of fluorine provides a unique spectroscopic handle, as ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for resolving and identifying fluorinated species.[16][17]
Data Presentation: NMR Performance Characteristics
| Parameter | Performance | Notes |
| Purity Assessment | Quantitative (qNMR) or Qualitative | qNMR can provide high accuracy with an internal standard.[4] |
| Structural Information | Excellent | Provides detailed information on molecular structure and can identify impurities without separation.[5] |
| Sample Requirement | Moderate (mg range) | |
| Destructive? | No | The sample can be fully recovered after analysis.[18] |
| Key Spectra for this Compound | ¹H, ¹³C, ¹⁹F | ¹⁹F NMR is particularly useful for fluorinated compounds.[16] |
Experimental Protocol: NMR Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Qualitative: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Quantitative (qNMR): Accurately weigh a known amount of the sample and a high-purity internal standard (with a known number of protons and a non-overlapping signal) into a vial. Dissolve in a deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration in qNMR (typically 5 times the longest T1 relaxation time).
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum. This can be very informative for identifying any fluorinated byproducts.[18]
-
-
Data Analysis:
-
Qualitative: Analyze the ¹H, ¹³C, and ¹⁹F spectra for the expected signals of the target compound. The presence of small, unidentified peaks may indicate impurities.
-
Quantitative: In the ¹H spectrum, integrate the area of a well-resolved signal from the analyte and a signal from the internal standard. The purity can be calculated based on the molar ratio derived from the integrations and the initial weights.
-
Visualization: NMR Purity Validation Workflow
Caption: Workflow for purity assessment using NMR.
Elemental Analysis
Elemental analysis is a fundamental technique that determines the percentage composition (by weight) of elements like carbon (C), hydrogen (H), and nitrogen (N) in a compound.[19][20] For a pure compound, the experimentally determined percentages should closely match the theoretically calculated values. A significant deviation (typically >0.4%) suggests the presence of impurities or residual solvent.[21]
Data Presentation: Elemental Analysis Performance Characteristics
| Parameter | Performance | Notes |
| Purity Assessment | Confirmatory | Provides evidence of bulk purity; does not identify specific impurities. |
| Accuracy | High (typically within ±0.4%) | The accepted tolerance for confirming a molecular formula.[21] |
| Sample Requirement | Low (mg range) | |
| Destructive? | Yes | The sample is combusted during analysis.[20] |
| Information Provided | Elemental composition (%C, %H, %N) | Confirms the empirical formula of the bulk sample. |
Experimental Protocol: Elemental Analysis (CHNS/O)
-
Instrumentation: A dedicated CHN/S elemental analyzer.
-
Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water, as their presence will alter the elemental composition and lead to inaccurate results. A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment.[20] This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).
-
Separation and Detection: The combustion gases are passed through a separation column (often a GC column) and quantified by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values calculated from the compound's molecular formula (C₉H₁₀FN).
Visualization: Elemental Analysis Workflow
Caption: Workflow for purity validation via Elemental Analysis.
Comparative Summary and Recommendations
Each analytical technique provides unique information about the purity of synthesized this compound. A combination of these methods is required for comprehensive validation as stipulated by regulatory guidelines.
Comparison of Analytical Techniques for Purity Validation
| Technique | Primary Application | Key Advantage | Key Limitation | Typical Purity Threshold |
| HPLC | Quantification of non-volatile impurities | High sensitivity and precision for a wide range of compounds.[3] | May not detect highly volatile or non-UV active impurities. | >99% |
| GC-MS | Identification of volatile impurities | Excellent for structural elucidation of volatile byproducts.[8] | Requires compound to be thermally stable and volatile.[15] | >99% |
| NMR | Structural confirmation and quantification | Provides unambiguous structural information; non-destructive.[5] | Lower sensitivity compared to chromatographic methods.[4] | >95% (Confirmatory) |
| Elemental Analysis | Confirmation of elemental composition | Confirms the correct empirical formula for the bulk sample.[21] | Provides no information on the nature of impurities. | Within ±0.4% of theoretical |
Validating the purity of synthesized this compound requires a strategic and orthogonal analytical approach.
-
Initial Purity Screen: HPLC is the workhorse for routine purity checks, providing fast and reliable quantification of major impurities.
-
Volatile Impurity Analysis: GC-MS is essential for detecting and identifying residual solvents or volatile byproducts from the synthesis.
-
Structural Confirmation: High-field NMR (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the structure of the target molecule and identifying any structurally related impurities.
-
Bulk Purity Confirmation: Elemental analysis serves as a final, crucial check to ensure the elemental composition of the bulk material aligns with its molecular formula.
By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the purity profile of this compound, ensuring the quality and reliability of their scientific findings and pharmaceutical products.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. soeagra.com [soeagra.com]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline and its Non-Fluorinated Analog for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. This guide provides a comparative overview of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline and its parent compound, 1,2,3,4-tetrahydroisoquinoline. While direct comparative experimental data for the 5-fluoro analog is limited in the public domain, this document synthesizes available information for the non-fluorinated compound and extrapolates the potential effects of fluorination based on established principles. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The introduction of a fluorine atom at the 5-position of the tetrahydroisoquinoline ring is expected to influence its electronic properties, lipophilicity, and basicity. Fluorine's high electronegativity can alter the molecule's pKa and its ability to participate in hydrogen bonding, which in turn can affect its solubility, membrane permeability, and binding interactions with biological targets.
| Property | 1,2,3,4-Tetrahydroisoquinoline | This compound |
| Molecular Formula | C₉H₁₁N | C₉H₁₀FN |
| Molecular Weight | 133.19 g/mol | 151.18 g/mol |
| pKa | Not explicitly found | Not available |
| logP | 1.6 (Predicted) | Not available |
| Melting Point | < -15 °C | Not available |
| Boiling Point | 232-233 °C | Not available |
| Density | 1.064 g/mL at 25 °C | Not available |
Note: "Not available" indicates that specific experimental data was not found during the search.
Pharmacological Activities
The 1,2,3,4-tetrahydroisoquinoline scaffold is a known pharmacophore found in a variety of biologically active compounds. It has been investigated for its interaction with several biological targets, most notably monoamine oxidase (MAO) and dopamine receptors.
Monoamine Oxidase B (MAO-B) Inhibition
1,2,3,4-Tetrahydroisoquinoline has been identified as an inhibitor of MAO-B, an enzyme involved in the metabolism of dopamine.
| Compound | Target | Kᵢ (μM) |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 |
| This compound | MAO-B | Not available |
Note: "Not available" indicates that specific experimental data was not found during the search.
Dopamine Receptor Affinity
| Compound | Target | Binding Affinity (Kᵢ or IC₅₀) |
| 1,2,3,4-Tetrahydroisoquinoline | Dopamine D2/D3 Receptors | Not available |
| This compound | Dopamine D2/D3 Receptors | Not available |
Note: "Not available" indicates that specific experimental data was not found during the search.
Toxicity Profile
Limited direct comparative toxicity data is available. The safety profile of fluorinated compounds can vary, with potential for altered metabolism and off-target effects.
| Compound | Toxicity Data |
| 1,2,3,4-Tetrahydroisoquinoline | Causes burns; Toxic by ingestion; Harmful by inhalation; Highly toxic by skin absorption.[1] |
| This compound | Not available |
Note: "Not available" indicates that specific experimental data was not found during the search.
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of a compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (this compound or 1,2,3,4-tetrahydroisoquinoline)
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 96-well black microplate, add the assay buffer, HRP, and Amplex® Red reagent to each well.
-
Add the test compound or positive control to the respective wells.
-
Initiate the reaction by adding the MAO-B enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in kinetic mode for a defined period (e.g., 30 minutes) at 37°C.
-
The rate of fluorescence increase is proportional to the MAO-B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Dopamine D2 Receptor Binding Assay (Radioligand)
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., unlabeled haloperidol).
-
Test compound (this compound or 1,2,3,4-tetrahydroisoquinoline).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplate.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well microplate, set up the following in triplicate:
-
Total binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific binding: Cell membranes, radioligand, and a high concentration of the non-specific binding determinator.
-
Competitive binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing fluorinated and non-fluorinated analogs.
Caption: Dopamine signaling pathway and potential targets of tetrahydroisoquinoline analogs.
References
A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the structure-activity relationship (SAR) of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives. Therefore, this guide provides a broader comparative analysis of substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, with a special emphasis on derivatives containing fluorine substitutions where data is available. The principles and experimental data presented herein for the general THIQ scaffold offer valuable insights for the rational design of novel derivatives, including those with a 5-fluoro substitution.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antitumor, antibacterial, antiviral, and enzyme inhibitory effects.[1][2] The versatility of the THIQ core allows for substitutions at various positions, leading to diverse pharmacological profiles. This guide compares the performance of different THIQ derivatives, presents supporting experimental data, and details the methodologies for key experiments.
I. Comparative Biological Activity of THIQ Derivatives
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring system. Key areas of modification include the N2-position, the C1- and C3-positions of the heterocyclic ring, and various positions on the benzo portion of the scaffold.
THIQ derivatives have shown significant potential as anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[3][4][5]
A series of novel 5,6,7,8-tetrahydroisoquinolines were synthesized and evaluated for their in vitro cytotoxic activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.[6] The results highlighted that specific substitutions are crucial for potent anticancer effects. For instance, compound 7e demonstrated potent activity against the A549 cell line, while compound 8d was most effective against the MCF7 cell line.[6]
Table 1: In Vitro Anticancer Activity of Selected THIQ Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 7e | A549 (Lung Cancer) | 0.155 | [6] |
| Doxorubicin (Control) | A549 (Lung Cancer) | Not Reported | [6] |
| 8d | MCF7 (Breast Cancer) | 0.170 | [6] |
| Doxorubicin (Control) | MCF7 (Breast Cancer) | Not Reported | [6] |
| GM-3-18 (4-chloro substitution) | HCT116 (Colon Cancer) | 0.9 - 10.7 | [7] |
| GM-3-143 (4-trifluoromethyl substitution) | Various Colon Cancer Cell Lines | Significant KRas Inhibition | [7] |
| (±)-6b (C3-methyl, 6-sulfamoyloxy) | DU-145 (Prostate Cancer) | 0.220 | [8] |
| 4b (6-sulfamoyloxy) | DU-145 (Prostate Cancer) | 2.1 | [8] |
The data indicates that substitutions on the THIQ core can dramatically influence anticancer potency. For example, the introduction of a methyl group at the C3 position in compound (±)-6b resulted in a nearly 10-fold increase in potency against DU-145 prostate cancer cells compared to the non-methylated analog 4b .[8] Furthermore, the presence of a trifluoromethyl group, a fluorine-containing substituent, in compound GM-3-143 was associated with significant inhibition of KRas, a key target in cancer therapy.[7]
THIQ derivatives have been successfully designed as inhibitors of various enzymes, including phosphodiesterase 4 (PDE4), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).
Phosphodiesterase 4 (PDE4) Inhibition:
PDE4 is a crucial enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases. A study on 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors revealed that substitutions on a phenyl ring attached to the core structure significantly impact inhibitory activity. The presence of a trifluoromethoxy (OCF3) group, another fluorine-containing substituent, at the para-position of the phenyl ring was shown to enhance inhibitory activity against PDE4B.[9]
Table 2: PDE4B Inhibitory Activity of Selected THIQ Derivatives
| Compound | Substitution | IC50 against PDE4B (µM) | Reference |
| 13a | 3-substituted carboxylic ester | 0.88 | [9] |
| 14b | Phenyl ring with para-Fluoro | 23.3 | [9] |
| 14c | Phenyl ring with para-Chloro | 15.5 | [9] |
| 14a | Unsubstituted phenyl ring | 23.5 | [9] |
| Rolipram (Control) | - | Not directly compared in this table | [9] |
The data suggests that while a simple fluorine substitution (14b ) provides activity comparable to the unsubstituted analog (14a ), more complex fluorine-containing groups like OCF3 can lead to a significant improvement in potency.[9]
DHFR and CDK2 Inhibition:
As mentioned in the anticancer section, compounds 7e and 8d were also identified as potent inhibitors of CDK2 and DHFR, respectively.[6]
Table 3: DHFR and CDK2 Inhibitory Activity of Selected THIQ Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 7e | CDK2 | 0.149 | [6] |
| Roscovitine (Control) | CDK2 | 0.380 | [6] |
| 8d | DHFR | 0.199 | [6] |
| Methotrexate (Control) | DHFR | 0.131 | [6] |
These findings highlight the potential of the THIQ scaffold in developing targeted cancer therapies by inhibiting key enzymes involved in cell cycle progression and nucleotide synthesis.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of THIQ derivatives.
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF7, Ishikawa) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[6][10]
-
Compound Treatment: The cells are then treated with various concentrations of the THIQ derivatives (typically ranging from 0.01 to 100,000 nM) for a specified period (e.g., 72 hours).[10]
-
Cell Viability Measurement:
-
MTT Assay: The MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent that generates a luminescent signal proportional to the amount of ATP present (indicative of viable cells) is added to each well.[10] Luminescence is then measured using a luminometer.[10]
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
This assay measures the direct inhibitory effect of compounds on the PDE4B enzyme.
-
Reaction Setup: Recombinant human PDE4B enzyme is incubated with the test compound in an assay buffer.[9][11]
-
Substrate Addition: A fluorescein-labeled cAMP substrate is added to initiate the enzymatic reaction.[9]
-
Enzymatic Reaction: PDE4B hydrolyzes the cAMP-FAM, freeing the phosphate group.[9]
-
Detection: A specific phosphate-binding nanobead is added, which binds to the free phosphate group, forming a large complex with restricted movement. This results in a high fluorescence polarization (FP) signal.[9]
-
Data Analysis: The FP signal is proportional to the PDE4B activity. The IC50 value is determined by measuring the reduction in the FP signal in the presence of the inhibitor.[9]
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the THIQ derivative at its IC50 concentration for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[3]
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).[3]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed to identify any cell cycle arrest.
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI).[2] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
III. Visualizing Molecular Pathways and Workflows
Graphviz diagrams are provided to illustrate key experimental workflows and the general signaling pathway affected by CDK2 and DHFR inhibitors.
Caption: Experimental workflow for determining the in vitro anticancer activity of THIQ derivatives.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Caption: General signaling pathway of CDK2 and DHFR inhibition by THIQ derivatives leading to cell cycle arrest and apoptosis.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. static.igem.org [static.igem.org]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In-vitro Antiproliferative Activity of New Tetrahydroisoquinolines (THIQs) on Ishikawa Cells and their 3D Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Unveiling the Double-Edged Sword: A Comparative Analysis of Fluorinated Isoquinoline Isomers' Biological Activity
The strategic placement of fluorine atoms on the isoquinoline scaffold presents a powerful tool in medicinal chemistry, capable of significantly modulating a compound's biological activity. However, the effects of fluorination are highly dependent on the position of the fluorine atom, creating a complex structure-activity relationship. This guide provides a comparative analysis of the biological activity of various fluorinated isoquinoline isomers, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Fluorinated Isoquinoline Derivatives
The anticancer potential of fluorinated isoquinolines has been a significant area of investigation. The position of the fluorine atom on the isoquinoline ring can dramatically impact its cytotoxic effects. For instance, in the case of more complex indenoisoquinoline derivatives, which are potent topoisomerase I inhibitors, the placement of a fluorine atom at the 3-position has been shown to result in exceptionally high cytotoxicity.
| Compound Class | Derivative | Cancer Cell Line | Activity (GI₅₀ in nM) |
| Indenoisoquinoline | 3-Fluoro derivative with imidazole-containing side chain | Human Cancer Cell Lines (average) | 11 |
Table 1: Cytotoxicity of a 3-fluoro-indenoisoquinoline derivative. GI₅₀ represents the concentration required to inhibit the growth of 50% of the cells.
This data underscores the critical role of fluorine's position in conferring potent anticancer activity. The electron-withdrawing nature of the fluorine atom can alter the electronic distribution of the isoquinoline ring system, potentially enhancing its interaction with biological targets like enzymes and receptors.
Impact on Enzyme Inhibition
Fluorinated isoquinolines have also been investigated as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. While specific data for simple mono-fluorinated isoquinolines is sparse, the isoquinoline-5-sulfonamide scaffold is a known kinase inhibitor motif. It is anticipated that the introduction of a fluorine atom, for instance at the 8-position, could enhance potency and selectivity towards kinases like Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[1]
The mechanism of action for many isoquinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates.
Antimicrobial and Other Biological Activities
Beyond cancer, fluorination can also influence the antimicrobial properties of isoquinolines. For example, in the broader class of quinolones, an 8-fluoro substituent was found to decrease antibacterial activity while increasing cytotoxicity upon UVA irradiation.[2] This highlights that the introduction of fluorine does not universally enhance all biological activities and can introduce new properties, such as photosensitivity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to evaluate the biological activity of isoquinoline derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The GI₅₀ (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting a specific kinase.
-
Assay Setup: The kinase, a fluorescently labeled peptide substrate, and the test compound are combined in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined using a method that can differentiate the two, often based on changes in fluorescence polarization.
-
Data Analysis: The IC₅₀ (concentration of the inhibitor required to reduce the kinase activity by 50%) is determined.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context of the biological activity of fluorinated isoquinolines, diagrams illustrating a key signaling pathway and a general experimental workflow are provided below.
References
Navigating the Therapeutic Potential of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticipated experimental performance of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) in the context of cancer research. Due to a scarcity of direct experimental data for 5-F-THIQ in publicly available literature, this document leverages data from structurally related tetrahydroisoquinoline (THIQ) and tetrahydroquinoline (THQ) derivatives to offer a predictive cross-validation.
The strategic incorporation of fluorine into therapeutic candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall efficacy. While specific quantitative data for 5-F-THIQ is not yet widely published, the foundational THIQ scaffold is a known pharmacophore in a variety of biologically active compounds, including those with anticancer properties. This guide will compare the known experimental outcomes of relevant fluorinated and non-fluorinated analogs to provide a framework for evaluating the potential of 5-F-THIQ. We will also present standardized experimental protocols and potential signaling pathways this novel compound may influence.
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of this compound, the following tables summarize the in vitro anticancer activities of structurally related tetrahydroisoquinoline and tetrahydroquinoline derivatives against various cancer cell lines. The well-established anticancer drug, 5-Fluorouracil (5-FU), is included as a standard reference.
Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| GM-3-18 (THIQ derivative with 4-chlorophenyl group) | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [1] |
| Colo320 (Colon) | KRas Inhibition | Data not specified | [1] | |
| GM-3-121 (THIQ derivative with 4-ethylphenyl group) | MCF-7 (Breast) | Antiproliferative | 0.43 (µg/mL) | [1] |
| MDA-MB-231 (Breast) | Antiproliferative | 0.37 (µg/mL) | [1] | |
| Ishikawa (Endometrial) | Antiproliferative | 0.01 (µg/mL) | [1] | |
| Compound 5d (THIQ derivative with methoxy group) | Various Human Cancer Cell Lines | Anti-proliferative | 1.591 - 2.281 | [2] |
| Compound 7e (Tetrahydroisoquinoline derivative) | A549 (Lung) | Cytotoxicity (MTT) | 0.155 | [3] |
| Compound 8d (Thienotetrahydroisoquinoline derivative) | MCF7 (Breast) | Cytotoxicity (MTT) | 0.170 | [3] |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | Cytotoxicity (SRB) | 8.91 | [4] |
| HepG2 (Liver) | Cytotoxicity (SRB) | 3.24 | [4] | |
| A549 (Lung) | Cytotoxicity (SRB) | 4.40 | [4] |
Table 2: In Vitro Cytotoxicity of Fluorinated Tetrahydroquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Antiproliferative | < 10 | [5] |
| A-549 (Lung) | Antiproliferative | < 10 | [5] | |
| 5-Fluorouracil (5-FU) | HCT-116 (Colon) | Cytotoxicity | ~5 | [5] |
| A-549 (Lung) | Cytotoxicity | ~5 | [5] |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound may exert its anticancer effects through various signaling pathways. The diagrams below illustrate some of these potential mechanisms.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline and Known Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline against established inhibitors of Phenylethanolamine N-Methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[1][2][3] Inhibition of this enzyme is a key area of research for potential therapeutic agents targeting conditions influenced by epinephrine levels.
While direct experimental data on the inhibitory activity of this compound is not extensively available in current literature, this guide leverages structure-activity relationship (SAR) data from closely related analogs to provide a scientifically reasoned estimation of its potential efficacy. This is presented alongside quantitative data for well-characterized PNMT inhibitors.
Quantitative Comparison of PNMT Inhibitors
The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of several known PNMT inhibitors. Lower values indicate higher potency.
| Compound | Type of Inhibitor | IC50 (nM) | Kᵢ (nM) |
| SK&F 64139 (7,8-Dichloro-THIQ) | Tetrahydroisoquinoline Derivative | 100[4] | 1.6 - 3.1[5][6] |
| SK&F 29661 (7-Sulfonamide-THIQ) | Tetrahydroisoquinoline Derivative | - | 120 - 580[5][6][7] |
| LY-134046 | Benzazepine Derivative | - | - |
| Transition-State Analogue Inhibitor 4 | Bisubstrate Analogue | 81 (cellular)[8] | 1.2[8] |
| Transition-State Analogue Inhibitor 3 | Bisubstrate Analogue | - | 12.0 - 16.3[5] |
THIQ: 1,2,3,4-tetrahydroisoquinoline
Structure-Activity Relationship (SAR) and the Potential of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore for PNMT inhibition. The potency of THIQ-based inhibitors is significantly influenced by substitutions on the aromatic ring.
Studies on halogenated THIQ analogs have demonstrated that the position and nature of the halogen substituent are critical for high-affinity binding to the PNMT active site. For instance, the presence of chlorine atoms at the 7 and 8 positions, as seen in SK&F 64139, results in a highly potent inhibitor.[5] This suggests that these positions interact with a hydrophobic region within the enzyme's active site.
Given that fluorine is a halogen with a smaller atomic radius and higher electronegativity than chlorine, the introduction of a fluorine atom at the 5-position of the THIQ ring is likely to influence its inhibitory activity. While a direct comparison is not available, it is plausible that this compound would exhibit inhibitory activity against PNMT. However, its potency relative to the 7,8-dichloro analog would depend on the specific interactions of the 5-fluoro substituent with the enzyme's active site. Further experimental evaluation is necessary to quantify its precise inhibitory constant.
Experimental Protocols: PNMT Inhibition Assay
A standard method for determining the inhibitory activity of a compound against PNMT involves a biochemical assay that measures the enzymatic conversion of norepinephrine to epinephrine.
Principle: The assay quantifies the amount of epinephrine produced by recombinant PNMT in the presence of the substrate (norepinephrine), a methyl donor (S-adenosyl-L-methionine, SAM), and varying concentrations of the inhibitor. The reduction in epinephrine formation is used to determine the inhibitor's potency (e.g., IC50 value).[9]
Materials and Reagents:
-
Recombinant human PNMT
-
L-Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., SK&F 64139)
-
Assay Buffer (e.g., 0.4 M Tris-HCl, pH 8.5)
-
Stopping Solution (e.g., 0.4 M Perchloric acid)
-
Detection System: High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD) or an Epinephrine ELISA kit.[9]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
Enzyme Reaction: In a microcentrifuge tube or 96-well plate, combine the assay buffer, inhibitor solution, and PNMT enzyme. Pre-incubate this mixture at 37°C for 15-30 minutes.
-
Initiation: Start the enzymatic reaction by adding norepinephrine and SAM to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Termination: Stop the reaction by adding the cold stopping solution.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.
-
Detection: Analyze the supernatant for epinephrine content using HPLC-ECD or an ELISA.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualization of the Catecholamine Biosynthesis Pathway and PNMT Inhibition
The following diagram illustrates the key steps in the synthesis of catecholamines, highlighting the role of PNMT and the point of action for its inhibitors.
Caption: The catecholamine biosynthesis pathway, illustrating the conversion of norepinephrine to epinephrine by PNMT and the inhibitory action of compounds like this compound.
References
- 1. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 2. PathBank [pathbank.org]
- 3. SMPDB [smpdb.ca]
- 4. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylethanolamine N-methyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Enantioselective Synthesis and Separation of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) represent critical chiral building blocks in medicinal chemistry, with each enantiomer potentially exhibiting distinct pharmacological profiles. The development of efficient and scalable methods for their synthesis and separation is therefore of paramount importance. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Enantioselective Synthesis Strategies
The asymmetric synthesis of 5-F-THIQ can be broadly approached through two main strategies: asymmetric reduction of a prochiral precursor and the Pictet-Spengler reaction with a chiral catalyst or auxiliary.
Asymmetric Catalytic Reduction
Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for the enantioselective reduction of the C=N bond in the precursor, 3,4-dihydro-5-fluoro-isoquinoline. These methods are highly attractive due to their high catalytic efficiency and atom economy.
Comparison of Asymmetric Reduction Methods
| Method | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Key Advantages | Potential Limitations |
| Asymmetric Hydrogenation (AH) | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., MeO-BIPHEP) | 3,4-Dihydroisoquinoline derivatives | High | Often >90% | High enantioselectivity, broad substrate scope. | Requires high-pressure hydrogen gas, catalyst sensitivity. |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(II), Rh(II), or Ir(III) complexes with chiral diamine ligands (e.g., TsDPEN) | 3,4-Dihydroisoquinoline derivatives | High | Often >90% | Milder reaction conditions (no high-pressure H₂), operational simplicity. | May require a hydrogen donor in stoichiometric amounts. |
Experimental Protocol: Asymmetric Transfer Hydrogenation (General Procedure)
A representative procedure for the asymmetric transfer hydrogenation of a 3,4-dihydroisoquinoline derivative is as follows:
-
To a solution of the 3,4-dihydroisoquinoline substrate (1.0 mmol) in an appropriate solvent (e.g., dichloromethane, 5 mL) is added the chiral catalyst (e.g., [RuCl₂(arene)(chiral diamine)], 0.01 mmol, 1 mol%).
-
A hydrogen donor, such as a formic acid/triethylamine mixture (5:2 molar ratio, 5 equivalents), is added to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., 25-40 °C) until completion, monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired enantioenriched tetrahydroisoquinoline.
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a convergent approach to the tetrahydroisoquinoline core by cyclization of a β-arylethylamine with an aldehyde or ketone. Enantioselectivity can be induced through the use of a chiral Brønsted acid catalyst or by employing a chiral auxiliary.
Experimental Protocol: Chiral Brønsted Acid Catalyzed Pictet-Spengler Reaction (General Procedure)
A general protocol for an enantioselective Pictet-Spengler reaction is:
-
To a solution of the β-(2-fluorophenyl)ethylamine derivative (1.0 mmol) and an aldehyde (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) for a designated time, with progress monitored by TLC or HPLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Separation of Enantiomers
For racemic or non-enantiopure mixtures of 5-F-THIQ, chromatographic separation on a chiral stationary phase (CSP) is the most common and effective method for obtaining the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a powerful tool for both analytical and preparative-scale separation of enantiomers. The choice of the chiral stationary phase is crucial for achieving successful resolution.
Comparison of Chiral Stationary Phases for Tetrahydroisoquinoline Separation
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Separation Principle | Key Advantages |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal Phase (Hexane/Isopropanol) or Reversed Phase (Acetonitrile/Water) | Combination of hydrogen bonding, π-π interactions, and steric hindrance. | Broad applicability, high loading capacity for preparative separations. |
| Cinchona Alkaloid-based | Polar Ionic Mode (Methanol with acid/base additives) | Ion-exchange and hydrogen bonding interactions. | Excellent for the separation of basic compounds like tetrahydroisoquinolines. |
| Crown Ether-based | Methanol/Acetonitrile with additives | Host-guest complexation involving the primary amine of the analyte. | High efficiency and selectivity for primary and some secondary amines. |
Experimental Protocol: Chiral HPLC Separation (General Procedure)
A typical procedure for the chiral HPLC separation of 5-F-THIQ enantiomers is as follows:
-
A racemic mixture of 5-F-THIQ is dissolved in the mobile phase to prepare a sample solution of appropriate concentration.
-
The HPLC system is equilibrated with the chosen mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine for a polysaccharide-based CSP).
-
The sample is injected onto the chiral column (e.g., Daicel Chiralpak AD-H).
-
The separation is performed under isocratic conditions at a constant flow rate and temperature.
-
Detection is typically carried out using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
The retention times of the two enantiomers are recorded, and the resolution factor (Rs) is calculated to assess the quality of the separation.
Visualizing the Workflows
To better illustrate the discussed methodologies, the following diagrams outline the general workflows for the enantioselective synthesis and separation of this compound.
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: General workflow for the chiral HPLC separation of 5-F-THIQ enantiomers.
The Impact of Fluorination on the Pharmacokinetic Profile of Tetrahydroisoquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Tetrahydroisoquinoline Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological properties. This guide provides a detailed comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated tetrahydroisoquinolines, a prevalent scaffold in numerous bioactive compounds. By examining key pharmacokinetic parameters and metabolic stability, this guide aims to equip researchers with the necessary insights to make informed decisions in the design and development of novel tetrahydroisoquinoline-based therapeutics.
Executive Summary: Fluorination as a Tool to Modulate Pharmacokinetics
The introduction of fluorine into the tetrahydroisoquinoline scaffold can significantly alter its pharmacokinetic properties. Generally, fluorination is employed to enhance metabolic stability, which can lead to a longer half-life and increased systemic exposure. The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[1] This increased stability can be a crucial factor in improving a drug candidate's overall in vivo performance. However, the effects of fluorination are highly dependent on the position and degree of fluorination, and can also influence other key parameters such as absorption and distribution.
Comparative Pharmacokinetic Data
Table 1: Comparative in Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound ID | Substitution (R) | Predicted pKa | Predicted clogP | Metabolic Stability (HLM t1/2, min) |
| 1a | H | 6.8 | 2.5 | >10,000 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1] pKa and clogP values are predicted using computational models. HLM: Human Liver Microsomes.
In this example with isoquinolines, both the fluorinated and non-fluorinated compounds exhibit high metabolic stability.[1] It is within the broader context of drug discovery that fluorination has been shown to be a valuable tool for improving metabolic stability. For example, in the development of antimalarial tetrahydroisoquinoline analogs, a trifluoroethyl substituent was introduced to enhance stability, leading to the identification of ideal lead candidates with good solubility and metabolic stability.[2]
Experimental Workflows and Methodologies
To ensure the reproducibility and validity of pharmacokinetic comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the pharmacokinetic properties of fluorinated and non-fluorinated tetrahydroisoquinolines.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Typical workflow for a preclinical pharmacokinetic study.
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound (fluorinated or non-fluorinated tetrahydroisoquinoline) in rats following oral or intravenous administration.
Animals: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before dosing.
Dosing:
-
Intravenous (IV): The test compound is formulated in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose into the tail vein.
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile (often containing an internal standard). The samples are vortexed and then centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (in DMSO or other suitable solvent).
-
Acetonitrile (for reaction termination).
-
96-well plates.
-
Incubator and centrifuge.
-
LC-MS/MS system.
Procedure:
-
A reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer is prepared.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by adding the test compound to the mixture.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding ice-cold acetonitrile.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Conclusion
The strategic incorporation of fluorine into the tetrahydroisoquinoline scaffold is a powerful tool for medicinal chemists to modulate the pharmacokinetic properties of drug candidates. While direct comparative in vivo data for a specific fluorinated versus non-fluorinated tetrahydroisoquinoline pair is not widely published, the general principles of drug metabolism and case studies from related molecular scaffolds strongly suggest that fluorination can significantly enhance metabolic stability, a key determinant of a drug's in vivo fate.[3] The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies to rationally design and develop novel tetrahydroisoquinoline-based therapeutics with optimized pharmacokinetic profiles.
References
Assessing Off-Target Effects: A Comparative Guide to 5-Fluoro-1,2,3,4-tetrahydroisoquinoline and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, a thorough understanding of a compound's interaction with unintended biological targets is paramount. This guide provides a comparative analysis of the potential off-target effects of the emerging 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a focus on the representative compound 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, against the well-characterized anticancer drug, 5-Fluorouracil (5-FU). While specific off-target data for this compound is not extensively available in public literature, this guide extrapolates potential interactions based on the known pharmacological diversity of the broader THIQ class.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent scaffold in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2][3][4] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[2][5] This pharmacological promiscuity suggests that while THIQ-based compounds hold significant therapeutic promise, they may also be prone to interacting with multiple biological targets, leading to off-target effects.
In contrast, 5-Fluorouracil (5-FU) is a long-established antimetabolite chemotherapy agent used in the treatment of various cancers.[6][7][8] Its primary mechanism of action is the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[9][10] However, decades of clinical use and research have revealed a number of off-target interactions that contribute to both its therapeutic efficacy and its toxicity profile.[6][11][12]
This guide aims to provide a framework for researchers to consider the potential off-target liabilities of novel THIQ derivatives by comparing them to the known profile of 5-FU.
Pharmacological Profiles and Potential for Off-Target Effects
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
The THIQ nucleus is a versatile structure that has been incorporated into a wide range of biologically active compounds.[1][2][3][4] The diverse pharmacological activities reported for THIQ derivatives are summarized below:
| Therapeutic Area | Reported Activity | Potential for Off-Target Interaction |
| Oncology | Inhibition of various cancer cell lines, anti-angiogenesis.[13] | High - potential interaction with multiple kinases, growth factor receptors, and other signaling proteins involved in cell proliferation and survival. |
| Neurodegeneration | Neuroprotective effects in models of Parkinson's disease. | Moderate to High - potential interaction with dopamine receptors, monoamine oxidase, and other CNS targets. |
| Infectious Diseases | Antibacterial, antiviral (including anti-HIV), and antifungal properties.[2][5] | Moderate - potential for interaction with microbial-specific targets as well as host cell proteins. |
| Inflammation | Anti-inflammatory activity. | Moderate - potential interaction with cyclooxygenases, lipoxygenases, and inflammatory signaling pathways. |
| Cardiovascular | Vasodilatory and antiarrhythmic effects.[14] | High - potential interaction with adrenoceptors, ion channels, and other cardiovascular targets. |
Given this broad spectrum of activity, it is reasonable to hypothesize that novel THIQ derivatives, such as this compound, may interact with multiple endogenous proteins, leading to off-target effects. Early and comprehensive off-target profiling is therefore crucial in the development of these compounds.
5-Fluorouracil (5-FU): A Case Study in Off-Target Effects
5-FU is a cornerstone of many chemotherapy regimens.[6][7] Its primary on-target effect is the inhibition of thymidylate synthase (TS), leading to the depletion of thymidine and subsequent disruption of DNA synthesis and repair.[9][10][15] However, its clinical activity and toxicity are also mediated by several off-target mechanisms:
-
Incorporation into RNA: 5-FU can be metabolized into 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA. This disrupts RNA processing and function, contributing to its cytotoxic effects.[9][16]
-
Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.[9]
-
Interaction with other proteins: Recent studies suggest that 5-FU can interact with a variety of other proteins, although the clinical significance of these interactions is still under investigation.[9]
A summary of known and potential off-target interactions for 5-FU is presented below.
| Target Class | Specific Target(s) | Effect |
| Primary On-Target | Thymidylate Synthase (TS) | Inhibition of dTMP synthesis |
| Off-Target (Metabolite Incorporation) | RNA | Disruption of RNA synthesis and function |
| DNA | DNA damage and apoptosis | |
| Potential Off-Target Kinases | Protein Kinase CK2 | Synergistic cytotoxic effects when combined with CK2 inhibitors.[15] |
| Other Potential Interactions | Dihydropyrimidine Dehydrogenase (DPD) | Catabolism of 5-FU; deficiency leads to severe toxicity.[11] |
| Uridine phosphorylase 1 (UPP1) | Conversion of 5-FU to its active form.[17] |
Experimental Protocols for Assessing Off-Target Effects
To proactively identify and mitigate potential off-target effects of novel compounds like this compound, a tiered screening approach is recommended. This typically involves broad panel screening followed by more focused cellular assays.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for screening a test compound against a panel of purified kinases to identify potential off-target inhibition.
Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.
Materials:
-
Test compound (e.g., this compound)
-
Panel of purified protein kinases
-
Appropriate kinase substrates (peptides or proteins)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer
-
Multi-well plates
-
Detection reagents and instrument (e.g., for luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to create a range of concentrations for IC50 determination.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified period.
-
Stop the reaction.
-
Quantify the kinase activity by measuring substrate phosphorylation. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, radioactivity for filter binding assays).
-
Calculate the percent inhibition of kinase activity at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioligand Binding Assays
This protocol describes a general method for assessing the ability of a test compound to displace a radiolabeled ligand from a specific receptor, ion channel, or transporter.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-target proteins.
Materials:
-
Test compound
-
Cell membranes or purified proteins expressing the target of interest
-
Specific radioligand for each target
-
A known non-labeled ligand for each target (to determine non-specific binding)
-
Assay buffer
-
Multi-well plates with glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare a stock solution of the test compound.
-
In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known non-labeled ligand).
-
Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.[18]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a method to confirm target engagement and identify off-target binding of a compound in a cellular environment.
Objective: To assess the binding of a test compound to its intended target and potential off-targets in intact cells or cell lysates by measuring changes in protein thermal stability.
Materials:
-
Test compound
-
Cultured cells
-
Lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment, or mass spectrometer
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.
-
Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement and stabilization.
Visualizations
Caption: Experimental workflow for assessing the off-target profile of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. nextstepsinderm.com [nextstepsinderm.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 15. Synergistic Interactions of 5-Fluorouracil with Inhibitors of Protein Kinase CK2 Correlate with p38 MAPK Activation and FAK Inhibition in the Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular determinants of response to 5-fluorouracil-based chemotherapy in colorectal cancer: The undisputable role of micro-ribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-fluorouracil enhances the anti-tumor activity of the glutaminase inhibitor CB-839 against PIK3CA-mutant colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
The proper disposal of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, a halogenated organic compound, is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. Adherence to these protocols is essential to minimize risks and ensure responsible chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on safety data sheets for structurally similar compounds, this compound should be handled with caution as it may be harmful if swallowed, in contact with skin, or inhaled, and could cause skin and eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically resistant gloves should be worn. Inspect for any tears or holes before use.[1] |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or chemical splash goggles to protect against splashes.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material and collected into a labeled hazardous waste container. The spill area must then be decontaminated. Any spill should be reported to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a systematic manner, encompassing waste characterization, segregation, containment, and final disposal through a licensed service.
-
Waste Characterization and Segregation : Classify this compound as a hazardous chemical waste. Due to its fluorine atom, it must be segregated into the halogenated organic waste stream .[1] It is crucial to avoid mixing it with non-halogenated solvents or other types of chemical waste to ensure proper disposal treatment.[1]
-
Container Selection and Labeling : Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must have a secure screw-top cap to prevent leakage.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Waste Collection :
-
Solid Waste : If the compound is in solid form, carefully transfer it into the designated waste container, minimizing dust formation.
-
Liquid Waste : For solutions containing the compound, pour the liquid carefully into the designated waste container, avoiding splashes.[1] Aqueous solutions should not be disposed of down the drain.[1]
-
Rinsate : Rinse any empty containers that held the compound with a suitable solvent such as acetone or ethanol. This rinsate is also considered hazardous and must be collected and added to the halogenated organic waste container.[1]
-
-
Storage : Store the sealed and labeled waste container in a well-ventilated, designated hazardous waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[1] All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Essential Safety and Handling Guide for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following safety and handling information is synthesized from the SDS of structurally similar isomers, namely 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. It is imperative to treat this compound with, at a minimum, the same precautions as these related compounds. Always consult your institution's specific safety protocols and the supplier's SDS if one is provided.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.
Hazard Profile
Based on analogous compounds, this compound is anticipated to be hazardous.[1][2] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[3][4][5][6]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield if there is a splash hazard.[3][5][7] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use.[4][5] |
| Body Protection | A lab coat or chemical-resistant apron.[3][4][5] For larger quantities or significant splash risk, chemical-resistant coveralls are recommended. |
| Respiratory Protection | All handling of solids and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8] |
Operational Plan
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure a chemical fume hood is operational and available.
-
Check Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
-
Assemble PPE: Gather all necessary PPE as specified in the table above and ensure it is in good condition.[4]
-
Prepare Materials: Have all necessary equipment and reagents for the experiment ready to minimize time spent handling the compound.
Step-by-Step Handling Procedure
-
Transfer to Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4][8]
-
Don PPE: Wear the full complement of recommended PPE before opening the container.
-
Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4][8] As a halogenated organic compound, it requires specific disposal procedures.[8][9][10][11]
Waste Segregation and Collection
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or other solid materials in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: This compound is a halogenated organic substance.[8][11] Dispose of all liquid waste containing this chemical in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[8][9][11] Do not mix with non-halogenated waste.[11]
-
Contaminated Materials: Any items that come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[12] Place these items in a sealed bag or container labeled for hazardous waste.
Final Disposal
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Never dispose of this chemical down the drain or in the regular trash.[4][8]
Emergency Procedures
Spills
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[13]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposures
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][16]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. trimaco.com [trimaco.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sc.edu [sc.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. chemcert.com.au [chemcert.com.au]
- 13. ut.edu [ut.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
